H-Glu(OEt)-OEt.HCl
Description
The exact mass of the compound Diethyl L-glutamate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16450-41-2 (Parent) | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-89-4 | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl L-glutamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to H-Glu(OEt)-OEt.HCl (Diethyl L-Glutamate Hydrochloride)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-Glu(OEt)-OEt.HCl, known systematically as L-Glutamic acid diethyl ester hydrochloride, is a chemically protected derivative of the non-essential amino acid L-Glutamic acid.[1][2][3] Its primary utility lies in its role as a versatile building block in organic and medicinal chemistry. By esterifying both the alpha- and gamma-carboxylic acid groups, the molecule's reactivity is channeled through its free primary amine, making it an invaluable starting material for peptide synthesis and the development of complex pharmaceutical intermediates.[4][5] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the diethyl ester of L-glutamic acid. The ester groups serve as protecting groups for the carboxylic acid functionalities, preventing them from participating in undesired side reactions, particularly during amide bond formation. Its hydrochloride form enhances stability and improves solubility in certain solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1118-89-4 | [2][6][7][8] |
| Molecular Formula | C₉H₁₇NO₄·HCl | [2][4][5] |
| Molecular Weight | 239.70 g/mol | [2][3][4][6] |
| Appearance | White to off-white crystalline powder | [4][7][8][9] |
| Melting Point | 102-110 °C | [1][4][6][7][10] |
| Solubility | Soluble in water | [4][10] |
| Optical Rotation | [α]²⁰/D = +22.5 ± 2° (c=5% in Water) | [4] |
| Density | 1.08 g/cm³ | [6] |
| SMILES | CCOC(=O)CC--INVALID-LINK--N.Cl | [2][11] |
| Recommended Storage | Store at -20°C for long-term stability | [2][3][6] |
Core Applications in Research and Development
The unique structure of this compound makes it a strategic component in several scientific domains.
Peptide Synthesis
The primary application of this compound is in solution-phase peptide synthesis.[7] It serves as a glutamic acid residue where the side chain and C-terminus are protected. The free amine at the alpha-carbon is available to react with an N-protected amino acid to form a dipeptide, which can be further elongated.
Pharmaceutical and Drug Development
As a derivative of glutamic acid, a key neurotransmitter, this compound is a valuable intermediate in the synthesis of molecules targeting the central nervous system.[4] It is used in the development of:
-
Neurological Disorder Therapeutics: Serves as a scaffold for creating analogues of glutamate receptor modulators.[4]
-
Bioavailability Enhancement: Its properties can be leveraged to improve the solubility and absorption of active pharmaceutical ingredients (APIs).[4]
-
Anticonvulsant Drugs: It is used as an intermediate in the synthesis of anticonvulsant agents.[8]
Polymer Chemistry
This compound is a monomer for the synthesis of specialty polypeptides. Through polymerization, it can form poly(γ-ethyl-α-L-glutamic acid), a polymer with applications in drug delivery and biomaterials.[1]
Other Industrial Uses
Beyond the lab, it finds niche applications in the food industry as a flavor enhancer and in cosmetics as a moisturizing agent due to its amino acid backbone.[4][8]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent use in a standard coupling reaction.
Laboratory-Scale Synthesis of this compound
This protocol is adapted from a documented industrial synthesis method.[1][7]
Materials:
-
L-Glutamic Acid
-
Ethanol
-
Triphosgene
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas supply
-
Reaction vessel with cooling and distillation capabilities
Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine L-Glutamic Acid, excess ethanol, and triphosgene.
-
Reaction Execution: Allow the reaction to proceed to completion under controlled temperature conditions.
-
Cooling and Quenching: Once the reaction is complete, cool the system to approximately 20-25°C.
-
Gas Removal: Purge the system with nitrogen gas for 30 minutes to remove residual hydrogen chloride gas generated during the reaction.
-
Solvent Removal: Recover excess ethanol and unreacted triphosgene via distillation.
-
Product Precipitation: To the resulting residue, add 100 mL of methyl tert-butyl ether to induce precipitation of the product.
-
Isolation and Drying: Filter the resulting solid and dry it thoroughly to yield the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid. This process has been reported to achieve a purity of 99.7% and a yield of 98.0%.[1][7]
General Protocol for Dipeptide Synthesis using this compound
This protocol outlines a standard procedure for coupling an N-terminally protected amino acid to this compound.
Materials:
-
This compound
-
N-Boc-L-Alanine (or other N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU as coupling agent
-
1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) as a non-nucleophilic base
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Methodology:
-
Reactant Dissolution: Dissolve this compound and N-Boc-L-Alanine in an appropriate volume of anhydrous DCM or DMF.
-
Base Addition: Add one equivalent of a tertiary base (e.g., NMM) to neutralize the hydrochloride salt and liberate the free amine.
-
Activator Addition: Add the coupling additive (e.g., HOBt) to the solution.
-
Coupling Initiation: Cool the reaction mixture to 0°C in an ice bath. Add the coupling agent (e.g., DCC) to initiate the amide bond formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter to remove the urea byproduct (in the case of DCC). Perform an appropriate aqueous work-up to remove unreacted starting materials and coupling reagents.
-
Isolation: Purify the resulting protected dipeptide (Boc-Ala-Glu(OEt)-OEt) using column chromatography.
Visualized Workflows and Conceptual Relationships
The following diagrams, generated using DOT language, illustrate key processes and relationships involving this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Peptide Coupling Workflow
Caption: General workflow for dipeptide synthesis.
Diagram 3: Conceptual & Functional Relationship
Caption: Relationship of this compound to L-Glutamic Acid.
Safety, Handling, and Toxicity
Handling:
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
Storage:
-
For long-term stability, store in a tightly sealed container at -20°C.[2][3][6] Short-term storage at room temperature is also acceptable.[7][10]
Toxicity:
-
Acute toxicity data indicates a relatively low hazard profile. The LD50 for mice via the intraperitoneal route is >2 g/kg.[6][10]
-
As with all laboratory chemicals, avoid ingestion, inhalation, and direct contact with skin and eyes.
Conclusion
This compound is a cornerstone reagent for chemists and pharmaceutical scientists. Its utility as a protected form of L-glutamic acid provides a reliable and efficient route for the construction of peptides and complex organic molecules. The well-defined protocols for its synthesis and application, combined with its favorable physicochemical properties, ensure its continued importance in the discovery and development of new chemical entities.
References
- 1. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. This compound | CAS#:1118-89-4 | Chemsrc [chemsrc.com]
- 7. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 8. omizzur.com [omizzur.com]
- 9. ruifuchem.com [ruifuchem.com]
- 10. sfdchem.com [sfdchem.com]
- 11. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
H-Glu(OEt)-OEt.HCl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Glu(OEt)-OEt.HCl, also known as Diethyl L-glutamate hydrochloride. It is a derivative of L-glutamic acid, a non-essential amino acid, and serves as a crucial building block in various scientific and industrial applications.[1] This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.
Chemical Structure and Identification
This compound is the hydrochloride salt of the diethyl ester of L-glutamic acid. The structure features two ethoxy groups esterified to the alpha- and gamma-carboxyl groups of the glutamic acid backbone, with a protonated amino group.
-
IUPAC Name: diethyl (2S)-2-aminopentanedioate;hydrochloride[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ClNO₄ | [1][4] |
| Molecular Weight | 239.7 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | [6][8][9] |
| Melting Point | 108-110 °C | [1][4][7] |
| Boiling Point | 262 °C at 760 mmHg | [4] |
| Density | 1.08 g/cm³ | [4] |
| Solubility | Soluble in water | [1] |
| Optical Rotation | [α]¹⁸/D +22°, c = 1 in H₂O | [1] |
| Storage Conditions | -20°C or 0-8°C, inert atmosphere | [1][3][4][6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of L-glutamic acid with ethanol. A detailed protocol based on literature is as follows:
Materials:
-
L-glutamic acid
-
Ethanol
-
Triphosgene
-
Methyl tert-butyl ether
-
Nitrogen gas
Procedure:
-
The reaction system is cooled.
-
Upon completion of the reaction, the system is cooled to 20-25°C.[7]
-
Hydrogen chloride gas generated during the reaction is removed by purging the system with nitrogen gas for 30 minutes.[7]
-
Excess triphosgene and ethanol are removed by distillation.[7]
-
To the resulting residue, 100 mL of methyl tert-butyl ether is added for pulping.[7]
-
The solid product is collected by filtration and dried.[7]
-
The final product is a white solid, L-glutamic acid diethyl ester hydrochloride, with a purity of approximately 99.7% and a yield of around 98.0%.[7]
Applications in Research and Development
This compound is a versatile compound with a broad range of applications across various industries.
-
Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of glutamic acid residues into peptide chains.[1][6] Its protected carboxyl groups prevent unwanted side reactions during peptide coupling.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] It is also used in research to study metabolic pathways and neurotransmitter functions.[6]
-
Food Industry: It is utilized as a flavor enhancer in food formulations.[6]
-
Cosmetics: Due to its moisturizing properties, it is a valuable ingredient in skincare products to enhance hydration.[6]
-
Agriculture: It is explored as a growth stimulant in fertilizers to promote healthier plant growth.[6]
-
Biochemical Research: Researchers use it for the papain-catalyzed polymerization of L-glutamic acid diethyl ester to form poly(gamma-ethyl-alpha-L-glutamic acid).
Workflow and Methodologies
The primary application for this compound in a research context is in peptide synthesis. The following diagram illustrates a generalized workflow for Solid-Phase Peptide Synthesis (SPPS) where this amino acid derivative would be utilized.
Caption: Workflow of Solid-Phase Peptide Synthesis.
Safety and Handling
This compound is intended for research use only and should not be used for diagnostic or medical purposes.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). The acute toxicity (LD50) in mice via intraperitoneal injection is greater than 2 g/kg.[1][4]
References
- 1. sfdchem.com [sfdchem.com]
- 2. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS#:1118-89-4 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Diethyl L-glutamate hydrochloride | 1118-89-4 [chemicalbook.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. omizzur.com [omizzur.com]
- 10. This compound • Flamma Group [flammagroup.com]
An In-depth Technical Guide to L-Glutamic Acid Diethyl Ester Hydrochloride (H-Glu(OEt)-OEt.HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of L-Glutamic Acid Diethyl Ester Hydrochloride, a key building block in peptide synthesis and a compound of interest in neurochemical research.
Core Compound Data
L-Glutamic acid diethyl ester hydrochloride, denoted as H-Glu(OEt)-OEt.HCl, is a derivative of the non-essential amino acid L-glutamic acid. The esterification of both the alpha- and gamma-carboxylic acid groups enhances its utility in organic synthesis by protecting these reactive sites. The hydrochloride salt form improves the compound's stability and solubility in certain solvents.
| Property | Data | Citations |
| Molecular Formula | C₉H₁₇NO₄·HCl | [1] |
| Molecular Weight | 239.70 g/mol | [1] |
| CAS Number | 1118-89-4 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% | [2] |
Experimental Protocols
Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride
A common laboratory-scale synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride involves the esterification of L-glutamic acid using ethanol in the presence of an activating agent such as triphosgene.[1]
Materials and Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a system for absorbing HCl gas (e.g., connected to a 30% aqueous sodium hydroxide solution)
-
L-Glutamic acid (0.10 mol, 14.7 g)
-
Ethanol (300 g)
-
Triphosgene (0.08 mol, 25.0 g)
-
Methyl tert-butyl ether (100 mL)
-
Nitrogen gas supply
-
Distillation apparatus
-
Filtration and drying equipment
Procedure:
-
Equip a 500 mL four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to an HCl absorption system.
-
Charge the flask with 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.[1]
-
Heat the reaction mixture to a temperature of 70-75°C and maintain this temperature with continuous stirring for 5 hours.[1]
-
After the reaction is complete, cool the system down to 20-25°C.
-
Remove the hydrogen chloride gas generated within the system by purging with nitrogen gas for 30 minutes.[1]
-
Recover the excess triphosgene and ethanol by distillation under reduced pressure.
-
To the resulting residue, add 100 mL of methyl tert-butyl ether for pulping (to precipitate the solid product).
-
Collect the white solid product by filtration and dry it thoroughly. This yields L-glutamic acid diethyl ester hydrochloride.[1]
-
The expected yield is approximately 23.5 g (98.0%), with a purity of around 99.7% as determined by liquid chromatography.[1]
Applications in Research and Development
Peptide Synthesis
This compound serves as a crucial building block in peptide synthesis. The ester groups protect the carboxylic acid functionalities of glutamic acid, allowing for the selective formation of peptide bonds via its free amino group. It is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]
General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):
While a specific protocol for a peptide containing this compound is highly dependent on the target sequence, the general workflow for incorporating this amino acid derivative into a growing peptide chain using the Fmoc/tBu strategy is as follows:
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) to which the first amino acid of the peptide sequence is attached. Swell the resin in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4]
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.[4]
-
Neutralization and Coupling:
-
The this compound must be neutralized to its free amine form before coupling. This is typically achieved in situ by adding a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the reaction mixture.[4]
-
Activate the carboxylic acid of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).[4]
-
Add the neutralized this compound and the activated amino acid to the deprotected resin. Allow the coupling reaction to proceed until completion, which can be monitored using a ninhydrin test.[4]
-
-
Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[4]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]
Neurochemical Research: Inhibition of Glutamic Acid Decarboxylase (GAD)
Glutamic acid decarboxylase (GAD) is the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[5] As a derivative of glutamic acid, this compound is investigated as a potential inhibitor of GAD. Such inhibitors are valuable tools for studying the role of the GABAergic system in neurological disorders.
Experimental Workflow for GAD Inhibition Assay (Conceptual):
References
synonyms for H-Glu(OEt)-OEt.HCl
An In-depth Technical Guide to L-Glutamic Acid Diethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Glutamic acid diethyl ester hydrochloride, a key building block in modern organic and medicinal chemistry. We will delve into its chemical identity, physical properties, primary applications, and detailed experimental protocols for its synthesis.
The compound with the common abbreviation H-Glu(OEt)-OEt.HCl is chemically known as L-Glutamic acid diethyl ester hydrochloride.[1][2][3][4] It is a derivative of the non-essential amino acid L-Glutamic Acid, where both the alpha and gamma carboxylic acid groups are esterified with ethanol, and the alpha-amino group is protonated as a hydrochloride salt.[3][4] This modification protects the carboxylic acid functionalities, allowing for selective reactions at the amino group, making it a valuable intermediate in chemical synthesis.[5]
A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | diethyl (2S)-2-aminopentanedioate;hydrochloride[6] |
| CAS Registry Number | 1118-89-4[1][2][3][4] |
| Molecular Formula | C9H17NO4·HCl[1][4] |
| Molecular Weight | 239.70 g/mol [1][3][7] |
| EC Number | 214-270-4[3][7] |
| PubChem ID | 12631225[1] |
| MDL Number | MFCD00012509[1][7] |
| Synonyms | Diethyl L-glutamate hydrochloride[2][3][4], L-Glu(OEt)-OEt·HCl[1][2], H-Glu(OEt)-OEt·HCl[2][4], L-Glutamic acid alpha,gamma-diethyl ester hydrochloride[4], GLUTAMIC ACID(OET)-OET HCL[4] |
Physicochemical Properties
The physical and chemical properties of L-Glutamic acid diethyl ester hydrochloride are crucial for its handling, storage, and application in experimental setups.
| Property | Value |
| Appearance | White to off-white crystalline powder[1][2][4] |
| Melting Point | 102-110 °C[1][7] |
| Purity | ≥98%[1][4] |
| Optical Rotation | [α]D20 = +22.5 ± 2º (c=5% in Water)[1] |
| Solubility | Good solubility in water and organic solvents[5] |
| Storage Conditions | 0-8°C[1] |
Applications in Research and Development
L-Glutamic acid diethyl ester hydrochloride is a versatile intermediate with a range of applications, primarily centered around organic synthesis and pharmaceutical development.
-
Peptide Synthesis : Its most common application is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS).[3][5][7] The ester groups protect the carboxylic acids of the glutamic acid residue while the free amino group can participate in peptide bond formation.
-
Pharmaceutical Intermediate : It serves as a chiral building block in the synthesis of complex pharmaceutical compounds, including novel anti-tumor drugs where it can be a key component of diaminotransferase inhibitors.[5][8]
-
Chemical Research : In a broader context, it is used as a reagent and reference compound in stereoselective synthesis and organic chemistry research.[5] It can be used to synthesize oligo(γ-ethyl L-glutamate) and L-glutamic acid-based dendritic compounds.[3][7]
Experimental Protocols
Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride
A common and high-yield method for the preparation of L-Glutamic acid diethyl ester hydrochloride involves the esterification of L-glutamic acid. One documented procedure utilizes triphosgene in ethanol.[9]
Materials:
-
L-Glutamic Acid (0.10 mol, 14.7 g)
-
Ethanol (300 g)
-
Triphosgene (0.08 mol, 25.0 g)
-
Methyl tert-butyl ether (MTBE, 100 mL)
-
Nitrogen gas
-
500 mL four-necked flask, mechanical stirrer, thermometer, reflux condenser, and an absorption system with 30% aqueous sodium hydroxide.
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide trap), add 300 g of ethanol.
-
Sequentially add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene to the flask.
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.
-
After the reaction is complete, cool the system to 20-25°C.
-
Purge the system with nitrogen gas for 30 minutes to remove any generated hydrogen chloride gas.
-
Recover the excess triphosgene and ethanol by distillation.
-
Add 100 mL of methyl tert-butyl ether to the residue to form a slurry (pulping).
-
Filter the resulting solid and dry it to obtain the final product, L-glutamic acid diethyl ester hydrochloride, as a white solid.
This method has been reported to yield a product with a purity of 99.7% and a yield of 98.0%.[9]
Workflow Visualization
The following diagram illustrates the general workflow for utilizing this compound in a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle.
Caption: General workflow for incorporating this compound in Fmoc-SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl L-Glutamate Hydrochloride 1118-89-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 4. omizzur.com [omizzur.com]
- 5. leapchem.com [leapchem.com]
- 6. apexbt.com [apexbt.com]
- 7. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Safety and Handling of H-Glu(OEt)-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them.
Chemical Identification and Physical Properties
This compound is a derivative of L-glutamic acid and is commonly used in pharmaceutical and biochemical research.[1][2][3] A clear understanding of its physical and chemical properties is the first step in safe handling.
| Property | Value | Reference |
| Chemical Name | L-Glutamic acid α,γ diethyl ester hydrochloride salt | [4] |
| Synonyms | H-Glu(OEt)-OEt HCl, L-Glutamic acid diethyl ester hydrochloride | [4] |
| CAS Number | 1118-89-4 | [1] |
| Molecular Formula | C9H18ClNO4 | [4] |
| Molecular Weight | 239.7 g/mol | [5] |
| Appearance | White to off-white powder/microcrystalline powder | [6] |
| Melting Point | 108-110 °C (lit.) | [1] |
| Boiling Point | 262 °C at 760 mmHg | [1] |
| Flash Point | 86.3 °C | [1] |
| Density | 1.08 g/cm³ | [1] |
| Vapor Pressure | 0.0112 mmHg at 25°C | [1] |
Hazard Identification and GHS Classification
The hazard classification for this compound can be inconsistent across suppliers. While some sources indicate no known hazards, others classify it as hazardous to the aquatic environment.[4] It is crucial to handle the substance with care, assuming it may pose certain risks.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Hazardous to the aquatic environment, short-term (Acute) - Category 1 | môi trường | Warning | H400: Very toxic to aquatic life |
Note: The GHS pictograms and statements are based on available data. A comprehensive risk assessment should be conducted prior to handling.
Toxicological Information
Limited toxicological data is available for this compound. The known acute toxicity data is summarized below.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 (Lethal dose, 50 percent kill) | Intraperitoneal | Rodent - mouse | >2 g/kg | Details of toxic effects not reported other than lethal dose value | [1] |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to precautionary statements and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.
| Category | Precautionary Statement |
| Prevention | P273: Avoid release to the environment. |
| Response | P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility. |
| Personal Protective Equipment | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. |
| Skin Protection | Wear impervious clothing, such as a lab coat or a full suit, and chemical-resistant gloves. |
| Respiratory Protection | If dusts are generated, use a dust respirator (e.g., N95 or P1 filter). In case of inadequate ventilation, a self-contained breathing apparatus should be used to avoid inhalation. |
| Hand Protection | Wear chemical-resistant gloves. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Handling and Storage
Proper handling and storage procedures are necessary to maintain the integrity of the chemical and the safety of the laboratory environment.
| Aspect | Procedure |
| Safe Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier, with some suggesting room temperature and others -20°C.[1][6][7] Always refer to the supplier's specific instructions. |
Spillage and Disposal
In the event of a spill, appropriate containment and disposal procedures must be followed.
| Spill Size | Procedure |
| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container. |
| Large Spill | Use a shovel to put the material into a convenient waste disposal container. Avoid raising dust. |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |
Experimental Protocols and Workflows
Caption: Safety and Handling Workflow for this compound
This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical consult the most recent Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety guidelines.
References
An In-depth Technical Guide to the Storage of L-Glutamic Acid Diethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the optimal storage conditions for L-Glutamic acid diethyl ester hydrochloride (CAS No. 1118-89-4), a versatile compound utilized in biochemical research and pharmaceutical development.[1] Adherence to proper storage protocols is critical to maintain the compound's stability, purity, and efficacy for use as a key intermediate in pharmaceutical synthesis and as a building block in peptide synthesis.[1]
Recommended Storage Conditions
L-Glutamic acid diethyl ester hydrochloride is a white to off-white crystalline powder that is stable under normal conditions.[2][3] However, its long-term stability is contingent on adherence to specific storage parameters. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is also prudent to protect the compound from moisture, as hydrochloride salts of amino acid esters can be hygroscopic.
While specific temperature recommendations vary between suppliers, a consolidated overview is presented in the table below. For long-term storage, refrigeration or freezing is generally recommended to minimize potential degradation.
Table 1: Summary of Recommended Storage Temperatures for L-Glutamic acid diethyl ester hydrochloride
| Storage Temperature | Recommendation Source(s) | Notes |
| -20°C | Supplier Data | Recommended for long-term storage to ensure maximum stability. |
| 0-8°C | Supplier Data | A common recommendation for refrigerated storage. |
| 2-8°C | Supplier Data | A specific range for refrigerated storage. |
| 10-25°C | Supplier Data | Suitable for shorter-term storage in a controlled room temperature environment. |
| Room Temperature | Supplier Data | General recommendation, implying stability at ambient temperatures for limited periods. |
For optimal preservation of the compound's integrity, it is advisable to store it at or below 8°C, especially for long-term research or manufacturing purposes.
Stability and Reactivity Profile
L-Glutamic acid diethyl ester hydrochloride is generally stable but should be handled with care to avoid conditions that may lead to degradation.
-
Conditions to Avoid: Direct exposure to heat and moisture should be avoided.[3] Formation of dust should also be minimized.[3]
-
Incompatible Materials: The compound should be kept away from strong oxidizing agents.[2][3]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3]
Experimental Protocol: General Stability Testing
While a specific, validated stability testing protocol for L-Glutamic acid diethyl ester hydrochloride is not publicly available, a general protocol can be adapted from established guidelines for pharmaceutical substances, such as those from the International Council for Harmonisation (ICH).
Objective: To assess the stability of L-Glutamic acid diethyl ester hydrochloride under various environmental conditions over time.
Materials:
-
L-Glutamic acid diethyl ester hydrochloride (multiple batches, if available)
-
Appropriate primary packaging (e.g., amber glass vials with inert seals)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC, GC, IR spectrometer, melting point apparatus)
Methodology:
-
Sample Preparation: Aliquot the test substance into the chosen primary packaging. Seal the containers properly.
-
Initial Analysis (Time Zero): Perform a complete analysis of the initial samples to establish baseline data for appearance, purity (e.g., by HPLC), moisture content, melting point, and spectral characteristics (e.g., IR).
-
Storage Conditions: Place the samples in controlled environment chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Photostability Testing: Expose samples to a light source according to ICH Q1B guidelines to assess the effects of light exposure.
-
Time Points for Testing: Withdraw samples from the chambers at predetermined intervals. For accelerated studies, typical time points are 0, 3, and 6 months.[5] For long-term studies, testing can be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]
-
Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis. Any significant change in appearance, a decrease in purity, or the appearance of degradation products should be documented.
-
Data Evaluation: Evaluate the data to determine the rate of degradation, if any, under each storage condition. This information can be used to establish a retest period or shelf life.
Applications and Handling Workflow
L-Glutamic acid diethyl ester hydrochloride is a key building block in peptide synthesis.[6][7] The following diagram illustrates a typical workflow for its use in solid-phase peptide synthesis.
Caption: Workflow for the use of L-Glutamic acid diethyl ester hydrochloride in peptide synthesis.
In addition to its role in synthesis, this compound is also used in neuroscience research as a non-selective agonist at excitatory amino acid receptors or as a glutamate receptor antagonist.[8][9]
Conclusion
The stability and efficacy of L-Glutamic acid diethyl ester hydrochloride are directly influenced by storage conditions. For optimal results in research and development, it is imperative to store this compound in a cool, dry, and well-ventilated area, protected from light and moisture, and in a tightly sealed container. Refrigerated or frozen storage is recommended for long-term preservation. By following these guidelines and implementing appropriate stability testing, researchers can ensure the quality and reliability of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. japsonline.com [japsonline.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. L-谷氨酸二乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Effects of ketamine and L-glutamic acid diethyl ester on spatial and nonspatial learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H-Glu(OEt)-OEt.HCl | 1118-89-4 | Benchchem [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Glutamic Acid Derivatives
This technical guide provides a detailed examination of the fundamental mechanisms of action of glutamic acid derivatives. As the primary excitatory neurotransmitter in the mammalian central nervous system, glutamate and its analogues are pivotal in a vast array of physiological and pathological processes.[1][2] Their actions are mediated through a complex family of receptors, which are the primary targets for these derivatives. This document outlines the signaling pathways, presents quantitative data on ligand-receptor interactions, and details key experimental protocols used in their study.
Primary Targets: Glutamate Receptors
Glutamic acid derivatives exert their effects by interacting with glutamate receptors, which are broadly classified into two superfamilies: ionotropic and metabotropic receptors.[1][3][4]
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[4][5][6] Upon binding glutamate or an agonist derivative, a central ion channel opens, allowing the influx of cations such as Na+ and Ca2+, which leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).[2][4] The iGluRs are further divided into three subtypes based on their selective agonists:
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[4][8][9] Their action is generally slower and more prolonged compared to iGluRs.[4] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:
-
Group I (mGluR1, mGluR5): Couple to Gq/G11 proteins, activating phospholipase C (PLC).[1][8]
-
Group II (mGluR2, mGluR3): Couple to Gi/Go proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[1]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also couple to Gi/Go, leading to the inhibition of cAMP production.[1]
-
Mechanisms of Action and Signaling Pathways
Ionotropic Glutamate Receptors (iGluRs)
The activation of iGluRs by glutamic acid derivatives leads to rapid membrane depolarization. AMPA receptors are responsible for the initial fast excitatory component of synaptic transmission, while NMDA receptors, which require both glutamate binding and membrane depolarization to relieve a magnesium (Mg2+) block, contribute a slower, more prolonged component that allows for calcium influx.[5][10] This calcium influx is a critical trigger for many forms of synaptic plasticity, including long-term potentiation (LTP).[4][10]
Caption: Signaling pathway for Ionotropic Glutamate Receptors (iGluRs).
Metabotropic Glutamate Receptors (mGluRs)
The activation of mGluRs initiates a diverse range of intracellular signaling cascades, leading to widespread modulation of neuronal function.
Group I mGluRs: Activation of mGluR1 and mGluR5 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]
Caption: Signaling pathway for Group I Metabotropic Glutamate Receptors.
Group II & III mGluRs: Activation of these receptors leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). This pathway generally leads to a reduction in neuronal excitability.
Caption: Signaling pathway for Group II & III Metabotropic Glutamate Receptors.
Quantitative Data on Ligand-Receptor Interactions
The affinity (Kd, Ki), potency (EC50), and efficacy of glutamic acid derivatives are critical parameters in drug development. These values are determined through various assays, including radioligand binding and functional studies. Below are representative data for common derivatives.
Table 1: Binding Affinities and Potency of Selected Glutamic Acid Derivatives
| Derivative/Ligand | Receptor Subtype | Assay Type | Affinity (Ki/Kd) [nM] | Potency (EC50/IC50) [nM] | Mode of Action |
| Glutamate | NMDA | Binding | 250 - 500 | 1,000 - 3,000 | Endogenous Agonist |
| NMDA | NMDA | Binding | 300 - 600 | 2,000 - 5,000 | Selective Agonist |
| AMPA | AMPA | Binding | 5 - 15 | 1,000 - 10,000 | Selective Agonist |
| Kainic Acid | Kainate | Binding | 10 - 50 | 50 - 200 | Selective Agonist |
| MK-801 | NMDA | Binding | 3 - 10 | 30 - 100 | Non-competitive Antagonist[12] |
| CGP 39653 | NMDA (GluN2A/B) | Binding | 2 - 20 | 50 - 150 | Competitive Antagonist[13] |
| NBQX | AMPA/Kainate | Binding | 20 - 100 | 100 - 500 | Competitive Antagonist |
| (S)-3,4-DCPG | mGluR8 | Functional | ~1,000 (Ki) | 27 | Agonist |
| LY354740 | Group II mGluRs | Binding | 10 - 30 | 5 - 20 | Agonist |
Note: The values presented are approximate and can vary significantly based on the specific experimental conditions, tissue preparation, and assay methodology.
Experimental Protocols
Characterizing the interaction between glutamic acid derivatives and their receptors requires precise experimental methodologies.
Radioligand Binding Assay
This technique is the gold standard for determining the affinity and density of receptors.[14] It involves incubating a tissue homogenate (containing the receptors) with a radiolabeled ligand.
Detailed Protocol: Competitive Radioligand Binding Assay for NMDA Receptors
-
Tissue Preparation:
-
Homogenize rat cortical tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[15]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[15]
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes containing the receptors.[15]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[15]
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:[15]
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM glutamate).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach equilibrium.[15]
-
-
Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[15]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Caption: General workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through iGluRs and the resulting electrical currents in a single neuron, providing functional data on receptor activation and modulation.[10][16][17]
Detailed Protocol: Recording AMPA/NMDA Receptor Currents
-
Slice Preparation:
-
Acutely slice a brain region of interest (e.g., hippocampus) to a thickness of ~300 µm using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at a physiological temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Visualize individual neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Prepare a recording pipette from borosilicate glass, with a tip resistance of 3-5 MΩ when filled with an internal solution (containing salts mimicking the intracellular environment).
-
-
Establishing a Recording:
-
Carefully approach a target neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.
-
-
Data Acquisition:
-
Voltage-clamp the neuron at a specific holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).
-
To isolate NMDA receptor currents, hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block. AMPA receptor currents can be isolated by holding at -70 mV in the presence of an NMDA receptor antagonist.
-
Stimulate afferent fibers with a bipolar electrode to evoke synaptic responses.
-
Apply glutamic acid derivatives via the perfusion system to measure their effect on baseline currents or evoked EPSCs.
-
-
Data Analysis:
-
Measure the amplitude, rise time, and decay kinetics of the recorded currents.
-
Construct dose-response curves to determine the EC50 or IC50 of the applied derivative.
-
Analyze changes in current characteristics to understand the functional impact of the compound on receptor gating and kinetics.
-
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ijbs.com [ijbs.com]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for H-Glu(OEt)-OEt.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(OEt)-OEt.HCl, or L-Glutamic acid diethyl ester hydrochloride, is a derivative of the amino acid L-glutamic acid where both the alpha and gamma carboxylic acid groups are protected as ethyl esters. This modification makes it a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of glutamic acid residues with temporary side-chain protection. The ethyl ester protecting group offers an alternative to the more common tert-butyl or benzyl esters, providing a different selectivity for deprotection and enabling the synthesis of complex peptide structures.
These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for both Fmoc/tBu and Boc/Bzl strategies, quantitative data on synthesis efficiency, and potential applications of the resulting peptides.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 1118-89-4 | [1] |
| Molecular Formula | C₉H₁₇NO₄·HCl | [1] |
| Molecular Weight | 239.7 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar organic solvents like DMF and DCM | |
| Storage | Store at 2-8°C |
Application in Solid-Phase Peptide Synthesis
This compound is typically used in its Nα-protected form, either as Fmoc-Glu(OEt)-OH or Boc-Glu(OEt)-OH, for incorporation into a growing peptide chain on a solid support. The ethyl ester on the side chain is generally stable to the conditions used for the removal of the temporary Nα-protecting group (piperidine for Fmoc and TFA for Boc).
Key Advantages of Using Glu(OEt) Derivatives:
-
Orthogonal Protection: The ethyl ester can be selectively cleaved under conditions that do not affect other common protecting groups, allowing for on-resin side-chain modifications.
-
Alternative to Standard Protecting Groups: Provides a different deprotection strategy compared to the acid-labile tert-butyl or hydrogenolysis-labile benzyl groups.
-
Reduced Steric Hindrance: The smaller size of the ethyl group compared to tert-butyl may lead to improved coupling efficiencies in sterically hindered sequences.
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Glu(OEt)-OH and Boc-Glu(OEt)-OH in manual solid-phase peptide synthesis. Automated synthesizers can be programmed based on these fundamental steps.
Protocol 1: Fmoc-SPPS using Fmoc-Glu(OEt)-OH
This protocol outlines the steps for incorporating a Glu(OEt) residue into a peptide sequence using the Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
3. Coupling of Fmoc-Glu(OEt)-OH:
-
In a separate vessel, pre-activate Fmoc-Glu(OEt)-OH (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
6. Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
7. Side Chain Deprotection (On-Resin Saponification - Optional):
-
To selectively remove the ethyl ester on-resin, treat the peptide-resin with a solution of 1M LiOH in a mixture of DMF/water. The reaction time and temperature need to be carefully optimized to avoid side reactions.
8. Cleavage and Global Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[2] This step will cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups. The ethyl ester of the glutamic acid side chain is generally stable to these conditions.
9. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc-SPPS using Boc-Glu(OEt)-OH
This protocol outlines the steps for incorporating a Glu(OEt) residue into a peptide sequence using the Boc/Bzl strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 30-60 minutes.
2. Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3-5 times).
3. Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DMF or DCM for 5-10 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).
4. Coupling of Boc-Glu(OEt)-OH:
-
Pre-activate Boc-Glu(OEt)-OH (3-5 equivalents) with a coupling agent such as HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with the Kaiser test.
5. Washing:
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).
6. Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids.
7. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours. This will cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups. The stability of the ethyl ester under these strong acidic conditions needs to be evaluated for each specific peptide.
8. Peptide Work-up and Purification:
-
After cleavage, precipitate the peptide in cold diethyl ether.
-
Wash the peptide with ether, dry, and purify by RP-HPLC.
Data Presentation
The following tables summarize expected quantitative data for SPPS incorporating a Glu(OEt) residue. Actual results may vary depending on the peptide sequence, scale, and specific conditions used.
Table 1: Typical Parameters for SPPS using Glu(OEt) Derivatives
| Parameter | Fmoc-SPPS | Boc-SPPS |
| Resin Loading | 0.3 - 0.8 mmol/g | 0.4 - 1.0 mmol/g |
| Amino Acid Excess | 3 - 5 equivalents | 3 - 5 equivalents |
| Coupling Agent Excess | 3 - 5 equivalents | 3 - 5 equivalents |
| Base Excess (DIEA) | 6 - 10 equivalents | 6 - 10 equivalents |
| Coupling Time | 1 - 2 hours | 1 - 2 hours |
| Deprotection Time | 2 x 10-15 min (20% piperidine/DMF) | 20 - 30 min (25-50% TFA/DCM) |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test (e.g., Kaiser test). |
| Crude Peptide Purity (by HPLC) | 60 - 85% | Highly dependent on peptide length and sequence. |
| Overall Yield (after purification) | 10 - 40% | Dependent on peptide length, sequence, and purification efficiency. |
Visualizations
Experimental Workflow for Fmoc-SPPS of a Peptide Containing Glu(OEt)
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship for Orthogonal Deprotection Strategy
Caption: Orthogonal protection strategy in peptide synthesis.
Potential Applications and Relevant Signaling Pathways
Peptides containing glutamic acid residues are involved in a myriad of biological processes. The incorporation of Glu(OEt) allows for the synthesis of peptides that can be used to study these processes or as potential therapeutics.
1. Neuroactive Peptides: Glutamate is the primary excitatory neurotransmitter in the central nervous system.[3][4][5] Peptides containing glutamic acid can modulate glutamatergic signaling pathways, which are crucial for synaptic plasticity, learning, and memory.[3][4]
- Relevant Signaling Pathways:
- NMDA and AMPA Receptor Signaling: These ionotropic glutamate receptors are fundamental for fast excitatory neurotransmission.[6]
- Metabotropic Glutamate Receptor (mGluR) Pathways: These G-protein coupled receptors modulate synaptic transmission and neuronal excitability through second messenger systems like the phosphoinositide pathway (activating PLC, IP3, and DAG) and by regulating cyclic AMP levels.[3][4]
2. Antimicrobial Peptides: Poly-γ-glutamic acid (γ-PGA) has demonstrated antimicrobial activity against various bacteria.[7][8] Synthetic peptides containing γ-linked glutamic acid residues, which can be synthesized using a Glu(OEt) strategy with subsequent side-chain modification, could be explored for their antimicrobial properties. The mechanism of action may involve disruption of the bacterial cell membrane or interference with essential cellular processes.[8]
3. Drug Delivery Systems: The biocompatible and biodegradable nature of poly-glutamic acid makes it an attractive candidate for drug delivery systems.[9][10] Peptides containing Glu(OEt) can be synthesized and subsequently modified to carry therapeutic agents, potentially targeting specific cells or tissues.
Signaling Pathway Diagram: Glutamate Receptor Signaling
Caption: Simplified overview of major glutamate signaling pathways.
Conclusion
This compound is a versatile building block for solid-phase peptide synthesis, offering an alternative side-chain protection strategy for glutamic acid. Its compatibility with both Fmoc and Boc chemistries, coupled with the potential for orthogonal deprotection of the ethyl ester, allows for the synthesis of a wide range of peptides for various research and drug development applications. The provided protocols serve as a foundation for the successful incorporation of Glu(OEt) into synthetic peptides, opening avenues for the exploration of their roles in neuroscience, antimicrobial research, and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Peptide and Lipid Modulation of Glutamatergic Afferent Synaptic Transmission in the Solitary Tract Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of gamma-poly (glutamic acid), a preservative coating for cherries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reagents Compatible with H-Glu(OEt)-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting and utilizing coupling reagents for peptide synthesis involving L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl). This document outlines compatible reagents, protocols for their use, and considerations for minimizing side reactions to achieve high-yield and high-purity peptide products.
Introduction
L-Glutamic acid diethyl ester hydrochloride is a common building block in peptide synthesis, where the formation of the amide bond is a critical step. The choice of coupling reagent is paramount to ensure efficient and clean coupling, minimizing side reactions such as racemization, which can be a concern with glutamic acid derivatives. This document explores a range of modern coupling reagents and provides protocols for their effective use with this compound in solution-phase peptide synthesis.
Overview of Compatible Coupling Reagents
A variety of coupling reagents are available for peptide synthesis, each with distinct activation mechanisms and reactivity profiles. They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. The selection of an appropriate reagent depends on factors such as the complexity of the peptide sequence, the steric hindrance of the amino acids, and the desired reaction conditions.
Key Classes of Coupling Reagents:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1]
-
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids. They form highly reactive OBt active esters.[2]
-
Aminium/Uronium Salts: This class includes some of the most efficient and popular coupling reagents.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used and provide good results with minimal racemization when HOBt is added.[3][4]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally more reactive than HBTU due to the electronic properties of its HOAt core.[5] This leads to faster reactions and is often the reagent of choice for difficult couplings to minimize epimerization.[3][5]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It is considered one of the most efficient coupling reagents, with a better safety profile than HOBt and HOAt-based reagents, and is highly soluble in a wide range of solvents.[6]
-
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents. While direct comparative data for this compound is limited in the literature, this table is compiled from general performance characteristics and data from studies on similar amino acid derivatives. The yields and racemization levels are indicative and can vary based on specific reaction conditions.
| Coupling Reagent/Additive | Base (Equivalents) | Typical Reaction Time (Solution Phase) | Typical Yield Range (%) | Relative Racemization Risk | Key Considerations |
| DIC/HOBt | DIPEA (2.0) | 2 - 12 h | 85 - 95 | Low to Moderate | Cost-effective; byproduct (diisopropylurea) is soluble.[1] |
| EDC/HOBt | DIPEA (2.0) | 2 - 12 h | 85 - 95 | Low to Moderate | Water-soluble carbodiimide and byproduct, useful for aqueous workups. |
| HBTU/HOBt | DIPEA (2.0) | 1 - 4 h | 90 - 98 | Low | Efficient and widely used; byproducts are generally soluble.[3][4] |
| HATU | DIPEA (2.0) | 0.5 - 2 h | 95 - >99 | Very Low | Highly efficient, especially for difficult couplings; faster than HBTU.[3][5] |
| PyBOP | DIPEA (2.0) | 1 - 4 h | 90 - 98 | Low | Good for sterically hindered couplings; byproduct (HMPA from original BOP) is carcinogenic, but PyBOP avoids this.[2] |
| COMU | DIPEA (1.0 - 2.0) | 0.5 - 2 h | 95 - >99 | Very Low | High coupling efficiency, safer (non-explosive) byproducts, good solubility.[6] |
Note: Equivalents of reagents are typically based on the limiting reactant, which is often the N-protected amino acid. DIPEA (N,N-Diisopropylethylamine) is a commonly used non-nucleophilic base.
Experimental Protocols
The following are generalized protocols for solution-phase peptide coupling using this compound as the amine component. These should be optimized for specific substrates and scales.
Protocol 1: General Coupling using HATU
This protocol describes the coupling of an N-protected amino acid to this compound using HATU.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. Allow the activation to proceed for 5-10 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Coupling: Add the neutralized H-Glu(OEt)-OEt solution to the activated amino acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: General Coupling using DIC/HOBt
This protocol outlines a classic carbodiimide-mediated coupling.
Materials:
-
N-protected amino acid
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.
-
Amine Addition: Add this compound (1.0 eq) and DIPEA (1.0 eq) to the solution to neutralize the salt.
-
Coupling Initiation: Cool the mixture to 0 °C and add DIC (1.1 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1. The byproduct, diisopropylurea, is soluble in most organic solvents and is typically removed during workup and chromatography.
Mandatory Visualizations
The following diagrams illustrate the key processes and logical considerations in peptide coupling reactions involving this compound.
Caption: A generalized experimental workflow for solution-phase peptide coupling.
Caption: Logical path for selecting a suitable peptide coupling reagent.
References
Application Notes and Protocols for H-Glu(OEt)-OEt.HCl in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(OEt)-OEt.HCl, also known as Diethyl L-glutamate hydrochloride (LGDE), is a derivative of the principal excitatory neurotransmitter, L-glutamic acid. In the field of neuropharmacology, it has been utilized primarily as a non-NMDA receptor antagonist. This classification suggests its interaction with ionotropic glutamate receptors, specifically AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are pivotal in mediating fast excitatory synaptic transmission throughout the central nervous system (CNS).[1] Understanding the applications of this compound can provide insights into the roles of non-NMDA receptors in various neurological processes and disease states.
These application notes provide an overview of the use of this compound in neuropharmacology research, with a focus on its effects on learning and memory, and present detailed protocols for its experimental application.
Applications in Neuropharmacology
The primary application of this compound in neuropharmacology research has been to investigate the role of non-NMDA glutamate receptors in cognitive functions. By antagonizing these receptors, researchers can elucidate their contribution to processes such as learning, memory formation, and synaptic plasticity.
Investigating Cognitive Function and Learning
Research has employed this compound to explore the involvement of non-NMDA receptors in complex learning paradigms. A notable study by Lalonde and Zigmond (1991) utilized a water maze to assess the impact of this compound on concept learning in rats. Their findings indicated that while this compound did not affect spatial learning in the Morris water maze at the tested doses, it did impair performance in a concept learning task at higher concentrations, suggesting a role for non-NMDA receptors in more complex cognitive processes.
Quantitative Data Summary
The following table summarizes the quantitative data from the aforementioned study by Lalonde and Zigmond (1991) on the effects of this compound on a concept learning task in rats.
| Dose of this compound (mg/kg, i.p.) | Effect on Concept Learning Task (Water Maze) | Key Finding |
| 120 | No significant effect on latencies. | Lower doses did not impair concept learning. |
| 240 | Significant increase in latencies to find the platform over days. | Appeared to slow down decision time. |
| 360 | Significant increase in latencies to find the platform over days. | Appeared to slow down decision time. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cognitive Function using the Morris Water Maze
This protocol is adapted from standard Morris water maze procedures and incorporates the use of this compound to study its effects on spatial and concept learning.
1. Materials:
-
This compound (CAS: 1118-89-4)
-
Sterile saline solution (0.9% NaCl)
-
Experimental animals (e.g., adult male Sprague-Dawley rats)
-
Morris water maze apparatus (circular pool, platform, tracking software)
-
Animal handling and injection equipment
2. Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 120, 240, 360 mg/kg). Prepare a vehicle control group with saline only.
-
Animal Groups: Randomly assign animals to different treatment groups (vehicle and various doses of this compound).
-
Drug Administration: Administer the prepared solutions intraperitoneally (i.p.) at a consistent time before each behavioral testing session (e.g., 30 minutes prior).
-
Spatial Learning Task (Morris Water Maze):
-
The invisible platform remains in a fixed location for several days of training.
-
Each trial consists of placing the rat in the water at one of four starting positions, facing the wall of the pool.
-
Record the latency to find the platform and the path taken.
-
Conduct a probe trial on the final day where the platform is removed to assess spatial memory.
-
-
Concept Learning Task:
-
The location of the invisible platform changes daily.
-
The rat must use a conceptual rule (e.g., the platform is always in the quadrant with a specific visual cue) to locate the platform.
-
Record the latency to find the platform across daily sessions.
-
-
Data Analysis: Analyze the latencies and path lengths using appropriate statistical methods (e.g., ANOVA) to compare the performance of different treatment groups.
Protocol 2: In Vitro Electrophysiological Recording of Excitatory Postsynaptic Potentials (EPSPs)
This is a general protocol for investigating the effect of this compound on synaptic transmission in brain slices.
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Electrophysiology rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Recording and stimulating electrodes
2. Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from a neuron in the region of interest.
-
Place a stimulating electrode to evoke synaptic responses.
-
-
Drug Application:
-
Establish a stable baseline of evoked EPSPs.
-
Bath-apply this compound at the desired concentration.
-
Record the changes in the amplitude and kinetics of the EPSPs.
-
-
Data Analysis: Measure the amplitude of the EPSPs before and after drug application. Use statistical tests to determine the significance of any observed changes.
Signaling Pathways and Experimental Workflows
Non-NMDA Receptor Signaling
This compound, as a non-NMDA receptor antagonist, is expected to interfere with the signaling cascades initiated by the activation of AMPA and kainate receptors. These pathways are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Caption: Non-NMDA Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow for In Vivo Cognitive Testing
The following diagram illustrates the logical flow of an in vivo experiment designed to test the effects of this compound on learning and memory.
Caption: Workflow for In Vivo Cognitive Function Assessment.
References
Application Note: Efficient Synthesis of Combinatorial Peptide Libraries Using L-Glutamic Acid Diethyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals involved in peptide chemistry, combinatorial library synthesis, and early-stage drug discovery.
Introduction The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the rapid screening of millions of compounds for therapeutic potential. L-Glutamic acid and its derivatives are crucial building blocks, often incorporated to introduce acidic side chains, provide points for cyclization, or serve as linkers. H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride) is a valuable derivative where both the side-chain and the alpha-carboxyl groups are protected as ethyl esters.[1][2][3] This dual protection makes it suitable for specific applications in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides detailed protocols for the incorporation of this compound into peptide libraries using standard Fmoc-based solid-phase synthesis and outlines the "split-and-pool" methodology for generating combinatorial diversity.
Key Methodologies and Workflows
General Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is the standard method for synthesizing peptides on a solid support (resin).[4] The process involves sequential cycles of amino acid coupling and N-terminal protecting group removal. The peptide remains attached to the insoluble resin throughout the synthesis, which simplifies purification as excess reagents and by-products are removed by simple washing and filtration steps.[4][5]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Split-and-Pool Synthesis for Library Generation
To generate a combinatorial library where each resin bead carries a unique peptide sequence, the "split-and-pool" method is employed.[6] The resin is divided into equal portions, each is coupled with a different amino acid, and then all portions are pooled back together. This cycle of splitting, coupling, and pooling is repeated for each position in the peptide sequence, leading to an exponential increase in library diversity.
Caption: The "split-and-pool" strategy for combinatorial peptide library synthesis.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes a single coupling step for adding L-Glutamic acid diethyl ester to a growing peptide chain on a solid support. It assumes a standard Fmoc-SPPS procedure is underway and the N-terminal Fmoc group of the resin-bound peptide has just been removed.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (L-Glutamic acid diethyl ester hydrochloride, CAS: 1118-89-4)
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous peptide synthesis grade
-
Washing Solvents: DCM (Dichloromethane)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Cocktail Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the solution. The DIEA neutralizes the hydrochloride salt of the amino acid and the HBTU activator.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activation cocktail to the swollen resin.
-
Agitate the mixture under a nitrogen atmosphere for 2-4 hours at room temperature.
-
Note: For difficult couplings, the reaction time can be extended or microwave-assisted protocols can be used to enhance efficiency.[7]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash thoroughly with DMF and DCM, and dry.
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all excess reagents and by-products.
-
-
Continuation of Synthesis: The resin is now ready for the next Fmoc-deprotection step to continue elongating the peptide chain.
Caption: Coupling this compound onto the peptide-resin.
Data Presentation: Illustrative Library Purity
Following the synthesis of a small, representative library using the split-and-pool method, the final cleaved peptides are typically analyzed by LC-MS to determine purity and confirm identity. The table below presents hypothetical but realistic data for a tripeptide library synthesized on Rink Amide resin.
| Peptide Sequence (X-Y-Glu) | Molecular Weight (Expected) | Molecular Weight (Observed, [M+H]+) | Purity by HPLC (%) |
| Ala-Phe-Glu-NH2 | 379.41 | 379.4 | 92 |
| Gly-Leu-Glu-NH2 | 345.39 | 345.4 | 95 |
| Val-Trp-Glu-NH2 | 432.49 | 432.5 | 88 |
| Pro-Tyr-Glu-NH2 | 407.43 | 407.4 | 91 |
Note: This data is for illustrative purposes only. Actual yields and purities will vary based on sequence, resin, and synthesis conditions. The C-terminal Glu is shown as the free acid amide, assuming the ethyl esters were hydrolyzed during the final cleavage and deprotection step (e.g., with a strong acid like TFA).
The use of this compound provides a straightforward method for incorporating a protected glutamic acid residue into a growing peptide chain. This approach is valuable for:
-
Preventing Side Reactions: The ethyl ester protection on the side chain prevents unwanted reactions, such as aspartimide formation, which can occur with other protecting groups.[5]
-
Enabling Further Modification: The esterified side chain can be selectively deprotected post-synthesis to allow for conjugation, labeling, or the formation of lactam bridges for peptide cyclization.
-
Library Synthesis: Its compatibility with standard Fmoc-SPPS makes it an excellent building block for generating diverse combinatorial peptide libraries for screening in drug discovery and chemical biology applications.
By following the detailed protocols and workflows presented, researchers can effectively utilize this compound to generate high-quality peptide libraries for a wide range of scientific applications.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel synthesis of peptide libraries using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Glu(OEt)-OEt.HCl as a Precursor for γ-Glutamyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of L-Glutamic acid diethyl ester hydrochloride, H-Glu(OEt)-OEt.HCl, as a versatile precursor for the synthesis of various γ-glutamyl compounds. Both chemical and enzymatic synthetic routes are explored, offering pathways to novel peptides and derivatives for research and development.
Introduction
This compound is a derivative of L-glutamic acid where both the α- and γ-carboxylic acid groups are protected as ethyl esters. This protection strategy makes it a valuable starting material for the regioselective synthesis of γ-glutamyl peptides. The ester groups can be selectively manipulated to allow for the formation of a peptide bond at the γ-position, while the α-position remains protected or is deprotected in a subsequent step. This approach is crucial for the synthesis of peptides with specific biological activities, as the γ-glutamyl linkage confers unique properties, including resistance to enzymatic degradation.
Chemical Synthesis of γ-Glutamyl Peptides
The chemical synthesis of γ-glutamyl peptides from this compound generally involves a multi-step process: N-protection of the amino group, selective deprotection of the γ-ethyl ester, coupling with the desired amino acid or peptide, and final deprotection of the remaining protecting groups.
Experimental Protocol: Synthesis of γ-L-Glutamyl-S-methyl-L-cysteine
This protocol is adapted from the work of Carson and Wong on the synthesis of γ-glutamyl dipeptides of sulfur-containing amino acids and outlines a potential pathway starting from this compound.
Step 1: N-Protection of this compound
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride and free the amino group.
-
Introduce an N-protecting group reagent, such as trifluoroacetic anhydride, to yield N-trifluoroacetyl-L-glutamic acid diethyl ester.
-
Purify the product by column chromatography.
Step 2: Selective Deprotection of the γ-Ethyl Ester
Selective hydrolysis of the γ-ethyl ester can be challenging. Enzymatic methods or carefully controlled alkaline hydrolysis under mild conditions may be employed. For instance, using a lipase enzyme that preferentially hydrolyzes the γ-ester could be explored.
Step 3: Coupling with S-methyl-L-cysteine Ethyl Ester
-
Activate the free γ-carboxylic acid of the N-protected glutamic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
-
Add the ethyl ester of S-methyl-L-cysteine to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Purify the resulting N-trifluoroacetyl-γ-L-glutamyl-(S-methyl-L-cysteine) diethyl ester by column chromatography.
Step 4: Final Deprotection
-
Perform alkaline hydrolysis using a reagent like sodium hydroxide in an aqueous alcohol solution to remove the N-trifluoroacetyl group and the remaining ethyl esters.
-
Neutralize the reaction mixture and purify the final product, γ-L-glutamyl-S-methyl-L-cysteine, using ion-exchange chromatography.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for γ-glutamyl peptides.
Enzymatic Synthesis of γ-Glutamyl Compounds
Enzymatic methods offer a green and highly specific alternative to chemical synthesis. While γ-glutamyltranspeptidase (GGT) is a common enzyme for this purpose, it typically utilizes L-glutamine as the γ-glutamyl donor. Direct utilization of this compound by GGT has not been extensively reported. However, other enzymes, such as papain, can effectively use this precursor.
Experimental Protocol: Papain-Catalyzed Oligomerization of this compound
This protocol describes the synthesis of oligo(γ-ethyl-L-glutamate) using immobilized papain.
-
Immobilization of Papain: Prepare immobilized papain on a suitable support (e.g., polystyrene beads) to facilitate catalyst recovery and reuse.
-
Reaction Setup:
-
Prepare a 200 mM phosphate buffer and adjust the pH to 8.0.
-
Dissolve this compound in the buffer to a final concentration of 60 mg/mL.
-
Add the immobilized papain to the substrate solution at a concentration of 2 U/mL.
-
-
Incubation: Incubate the reaction mixture at 45°C for 4 hours with gentle agitation.
-
Reaction Termination and Product Isolation:
-
Separate the immobilized enzyme by filtration.
-
Isolate the oligo(γ-ethyl-L-glutamate) product from the reaction mixture. The product will be a mixture of oligomers with varying chain lengths.
-
-
Analysis: Characterize the product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine the average degree of polymerization.
Quantitative Data for Papain-Catalyzed Oligomerization
| Parameter | Value |
| Enzyme | Immobilized Papain |
| Substrate | This compound |
| Substrate Concentration | 60 mg/mL |
| Enzyme Concentration | 2 U/mL |
| Buffer | 200 mM Phosphate |
| pH | 8.0 |
| Temperature | 45°C |
| Reaction Time | 4 hours |
| Yield of Oligo(γ-ethyl-L-glutamate) | 78.6 ± 1.2% |
| Average Degree of Polymerization | 7-8 |
Enzymatic Synthesis Workflow: Papain-Catalyzed Oligomerization
Caption: Papain-catalyzed oligomerization of this compound.
γ-Glutamyltranspeptidase (GGT) Pathway: An Overview
While direct synthesis from this compound is not established, the GGT-mediated pathway is a cornerstone of γ-glutamyl peptide synthesis and is presented here for context. This enzymatic reaction typically involves the transfer of a γ-glutamyl moiety from a donor, most commonly L-glutamine, to an acceptor amino acid or peptide.[1][2][3][4]
GGT-Catalyzed Reaction Signaling Pathway
Caption: GGT-catalyzed synthesis of γ-glutamyl peptides.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of γ-glutamyl compounds. Chemical synthesis routes, although multi-stepped, allow for the construction of specific γ-glutamyl peptides. Enzymatic methods, particularly with papain, provide an efficient pathway to γ-glutamyl oligomers. While direct enzymatic synthesis of dipeptides using GGT from this compound is not yet established, its potential as a starting material for conversion into a suitable γ-glutamyl donor warrants further investigation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of novel γ-glutamyl compounds.
References
- 1. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing challenges with dissolving L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A: this compound is the hydrochloride salt of an amino acid ester. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar. Consequently, it exhibits poor solubility in nonpolar or weakly polar organic solvents such as diethyl ether, hexane, toluene, or ethyl acetate. Its solubility is generally better in polar solvents like water, methanol, and ethanol.[1] For many organic reactions, particularly in peptide synthesis, dissolving this compound in less polar solvents like Dichloromethane (DCM) or Chloroform (CHCl3) is often necessary and can be challenging.
Q2: What are the recommended starting solvents for dissolving this compound?
A: For direct dissolution, polar solvents are the best starting point. While specific quantitative data for this compound is limited, related compounds like Dimethyl DL-glutamate hydrochloride show good solubility in polar organic solvents.[2] We recommend starting with the following:
-
High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are common solvents in peptide synthesis and can be effective.[3][4]
Q3: I need to dissolve this compound in a less polar solvent like DCM or THF for my reaction. What should I do?
A: If direct dissolution in your desired non-polar or weakly polar solvent fails, the most effective and common strategy is to convert the hydrochloride salt to its corresponding free amine (H-Glu(OEt)-OEt). The free amine is significantly less polar and more soluble in a wider range of organic solvents, including DCM, THF, and ethyl acetate.[5] This is a routine procedure before a coupling reaction in peptide synthesis.
Q4: Can I improve solubility by heating the mixture?
A: Gentle warming can increase the rate of dissolution and solubility to a certain extent. However, excessive heating should be avoided as it can lead to the degradation of the amino acid ester. Always monitor the stability of your compound under thermal stress.
Troubleshooting Guide: Improving Solubility
If you are facing solubility issues, follow this step-by-step troubleshooting guide.
Step 1: Solvent Selection & Optimization
Start by selecting the most appropriate solvent. If your experimental conditions allow, use a polar solvent where this compound is more likely to dissolve. If the initial solvent choice is not effective, consider using a co-solvent system. For example, adding a small amount of methanol to a suspension in dichloromethane can sometimes improve solubility.
Step 2: Physical Dissolution Aids
Before resorting to chemical modification, attempt to aid dissolution using physical methods:
-
Sonication: Use a sonication bath to break up solid aggregates and enhance the interaction between the solvent and the solute.
-
Vigorous Stirring: Ensure the mixture is being stirred vigorously to maximize the surface area of the solid in contact with the solvent.
Step 3: Chemical Modification (Conversion to Free Amine)
If the above steps fail, converting the hydrochloride salt to the free amine is the most reliable method for achieving solubility in less polar organic solvents. This process involves neutralization of the hydrochloride with a base.
Solubility Data Summary
Quantitative solubility data for this compound is not widely published. The table below includes qualitative information and data for a closely related compound, Dimethyl DL-Glutamate (hydrochloride), for reference.
| Compound | Solvent | Solubility | Notes |
| This compound | Water | High Solubility / Soluble[1][6] | Stated as highly soluble on supplier technical data sheets. |
| Ethanol | Soluble | Often used as a solvent during synthesis. | |
| Dichloromethane (DCM) | Sparingly Soluble / Insoluble | Conversion to free amine is typically required. | |
| Diethyl Ether | Insoluble | Often used as an anti-solvent for precipitation/washing. | |
| Dimethyl DL-Glutamate (HCl) | Ethanol | ~5 mg/mL[2] | Data for the dimethyl ester analog provides a useful estimate. |
| DMSO | ~10 mg/mL[2] | ||
| Dimethylformamide (DMF) | ~15 mg/mL[2] |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Amine using a Tertiary Amine Base
This is a common in situ method used immediately before a coupling reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM (or another suitable organic solvent) under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.0-1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid this compound will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which often appears as a white precipitate.
-
The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step (e.g., peptide coupling). Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.
Protocol 2: Aqueous Workup for Isolation of Free Amine
This method is used when the isolated free amine is required.
Materials:
-
This compound
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution or potassium carbonate (K2CO3) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in deionized water or a minimal amount of a suitable solvent.
-
Transfer the solution to a separatory funnel and add an immiscible organic solvent like ethyl acetate or DCM.
-
Slowly add a saturated aqueous solution of a mild base (e.g., NaHCO3) portion-wise until the effervescence ceases and the aqueous layer is basic (check with pH paper, pH > 8).[5]
-
Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or low-melting solid.
Caution: Free amino acid esters can be less stable than their hydrochloride salts and may be susceptible to self-condensation (diketopiperazine formation) upon storage. It is often best to prepare the free amine immediately before use.
Visual Guides
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: Conversion of the HCl salt to the more soluble free amine form.
References
Technical Support Center: Optimizing Coupling Efficiency of H-Glu(OEt)-OEt.HCl
Welcome to the technical support center for optimizing the coupling efficiency of L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges in coupling this compound can include:
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Steric Hindrance: The presence of two ethyl ester groups can create steric bulk around the alpha-amino group, potentially slowing down the coupling reaction compared to less hindered amino acids.
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Side Reactions: Under certain conditions, side reactions involving the ester groups or the glutamic acid side chain can occur. For instance, prolonged exposure to strong acids or bases can lead to hydrolysis of the esters. Deprotection of glutamic acid residues during HF cleavage can result in the formation of an acylium ion, which can cyclize to produce a pyroglutamine residue.[1]
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Racemization: As with many amino acid couplings, there is a risk of racemization, especially with over-activation or prolonged reaction times.[2] The use of additives like HOBt or HOAt can help suppress this.[2]
Q2: Which coupling reagents are recommended for this compound?
A2: The choice of coupling reagent depends on the specific requirements of your synthesis (e.g., solid-phase vs. solution-phase, steric hindrance of the coupling partner). Generally, highly efficient uronium/aminium or phosphonium salt-based reagents are recommended.
-
HATU/HBTU: These are highly effective reagents known for fast reaction times and high yields, even with sterically hindered amino acids.[3] HATU is often preferred for its superior ability to suppress racemization.
-
EDC/HOBt: This carbodiimide-based system is a cost-effective and widely used option, particularly in solution-phase synthesis. The addition of HOBt is crucial to minimize racemization.[2]
-
PyBOP: This phosphonium salt-based reagent is also very efficient and offers a good alternative to uronium salts, with the advantage of producing less hazardous byproducts than its predecessor, BOP.[2]
Q3: Can I perform the coupling of this compound in aqueous solutions?
A3: While some coupling reagents like EDC are water-soluble and can be used in aqueous media, it is generally not recommended for this compound due to the risk of ester hydrolysis.[4] It is best to use anhydrous polar aprotic solvents like DMF, NMP, or DCM.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Yield | Incomplete reaction due to steric hindrance. | - Switch to a more powerful coupling reagent like HATU or PyAOP. - Increase the reaction time and/or temperature (e.g., to 37°C for difficult couplings).[3] - Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents).[3] |
| Aggregation of the growing peptide chain on the resin. | - Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF/DMSO. - Perform the coupling at a lower peptide concentration on the resin. | |
| Presence of Side Products | Racemization of the amino acid. | - Add a racemization-suppressing additive like HOBt or HOAt to the coupling reaction.[2] - Avoid prolonged pre-activation times. - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if racemization is a significant issue.[4] |
| Formation of pyroglutamate from the glutamic acid side chain. | - This is more common during cleavage with strong acids like HF but can also occur with repeated acidic treatments.[1] Ensure complete neutralization of the amine hydrochloride before coupling. | |
| Guanidinylation of the N-terminus. | - This can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[2] Avoid using a large excess of these reagents. | |
| Incomplete Fmoc Deprotection (for SPPS) | Steric hindrance from the bulky side chain affecting piperidine access. | - Increase the deprotection time with 20% piperidine in DMF. - Consider using a stronger, non-nucleophilic base like DBU in combination with piperidine.[1] |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Recommended Use Case for this compound |
| HATU | Uronium/Aminium Salt | - Very fast and efficient. - Low racemization.[2] - Effective for sterically hindered couplings. | - Higher cost. - Can cause guanidinylation if used in excess.[2] | Solid-phase synthesis, especially for difficult couplings or when minimizing racemization is critical. |
| HBTU | Uronium/Aminium Salt | - Fast and efficient. - Good alternative to HATU.[2] | - Higher risk of racemization compared to HATU. - Can cause guanidinylation if used in excess.[2] | Routine solid-phase and solution-phase synthesis. |
| EDC/HOBt | Carbodiimide | - Cost-effective. - Water-soluble byproducts are easily removed in solution-phase.[4] | - Slower reaction times compared to onium salts. - Higher risk of racemization without HOBt. | Solution-phase synthesis where cost is a factor. |
| PyBOP | Phosphonium Salt | - High coupling efficiency. - Less hazardous byproducts than BOP.[2] - Rapid reactions. | - Can be more expensive than carbodiimides. | Solid-phase and solution-phase synthesis, especially for cyclization reactions. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling using EDC/HOBt
-
Preparation: Dissolve the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add HOBt (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Coupling: Add EDC.HCl (1.2 eq) to the cooled solution and stir.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq) and HATU (3.8 eq) in DMF. Add DIPEA (8 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and shake at room temperature for 30-60 minutes. Monitor the coupling completion with a Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin with DMF, DCM, and then DMF again.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
Caption: General experimental workflows for solution-phase and solid-phase coupling of this compound.
Caption: Troubleshooting decision tree for low coupling efficiency with this compound.
References
Technical Support Center: Deprotection of H-Glu(OEt)-OEt.HCl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride) to yield L-glutamic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the deprotection of this compound?
A1: The two primary methods for the deprotection of this compound are basic hydrolysis (saponification) and acidic hydrolysis. Basic hydrolysis is typically carried out using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol like ethanol or methanol. Acidic hydrolysis is generally performed using a strong acid like hydrochloric acid (HCl) in water, often at elevated temperatures.
Q2: What is the most common side product observed during the deprotection of this compound?
A2: The most prevalent side product is pyroglutamic acid (5-oxoproline).[1] This cyclic lactam forms from the intramolecular condensation of glutamic acid, with the elimination of a water molecule.[1] Its formation is promoted by heat and both acidic and alkaline conditions.[2]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio). The starting material (this compound) will have a higher Rf value than the product (L-glutamic acid), which is more polar. Staining with ninhydrin can be used to visualize the amino acid spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Q4: Is it possible to selectively hydrolyze only one of the two ester groups?
A4: Achieving selective mono-deprotection to yield H-Glu(OEt)-OH can be challenging under standard hydrolysis conditions, as the reaction often proceeds to the fully deprotected glutamic acid. Careful control of reaction conditions, such as using a stoichiometric amount of base at low temperatures, may favor the formation of the monoester, but mixtures are common.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection / Low Yield | 1. Insufficient reagent (acid or base).2. Reaction time is too short.3. Reaction temperature is too low.4. Poor solubility of the starting material. | 1. Use a larger excess of the hydrolyzing agent (e.g., 2.5-3 equivalents of base for saponification).2. Increase the reaction time and monitor by TLC until the starting material is consumed.3. For acidic hydrolysis, increase the temperature to reflux. For basic hydrolysis, consider gentle heating (e.g., 40-50 °C).4. Ensure the starting material is fully dissolved. For saponification, a co-solvent like ethanol or methanol is often necessary. |
| Formation of Significant Amounts of Pyroglutamic Acid | 1. Prolonged reaction time at high temperatures.2. Harsh acidic or basic conditions. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed.2. For basic hydrolysis, conduct the reaction at room temperature or with gentle warming instead of reflux.3. For acidic hydrolysis, use the mildest effective conditions.4. During work-up, avoid prolonged exposure to strong acid at high temperatures. |
| Difficulty in Isolating the Product | 1. The product is soluble in the work-up solvent.2. Emulsion formation during extraction.3. Incorrect pH for precipitation. | 1. Glutamic acid has some solubility in water. Concentrate the aqueous solution and/or add a miscible organic solvent like ethanol or isopropanol to induce precipitation.2. Break emulsions by adding brine or filtering through celite.3. Carefully adjust the pH of the aqueous solution to the isoelectric point of glutamic acid (~pH 3.2) to minimize its solubility and maximize precipitation. |
| Product is Contaminated with Salts | 1. Incomplete removal of salts during work-up. | 1. Wash the precipitated glutamic acid thoroughly with cold water or a mixture of water and ethanol to remove inorganic salts.2. Recrystallization from hot water can also be an effective purification method. |
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification)
This protocol outlines a general procedure for the saponification of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or Methanol)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1 M
-
TLC plates, developing chamber, and ninhydrin stain
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: To the stirred solution, add a solution of NaOH or KOH (2.5 equivalents) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., mobile phase: n-butanol:acetic acid:water = 4:1:1) every 30-60 minutes. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the ethanol. b. Dilute the remaining aqueous solution with water. c. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. d. Carefully acidify the aqueous layer to pH ~3.2 with concentrated HCl or 1 M HCl. L-glutamic acid will precipitate as a white solid.
-
Isolation and Purification: a. Cool the mixture in an ice bath to maximize precipitation. b. Collect the solid by vacuum filtration. c. Wash the solid with cold deionized water and then with cold ethanol to remove residual salts and impurities. d. Dry the purified L-glutamic acid under vacuum.
Protocol 2: Acidic Hydrolysis
This protocol provides a general method for the acidic hydrolysis of this compound.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 6 M)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in 6 M hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction by TLC as described in the basic hydrolysis protocol.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Concentrate the solution under reduced pressure to remove excess HCl and water.
-
Isolation and Purification: a. Dissolve the residue in a minimum amount of hot deionized water. b. Slowly add ethanol to the hot solution until it becomes slightly turbid. c. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of L-glutamic acid. d. Collect the crystals by vacuum filtration. e. Wash the crystals with cold ethanol. f. Dry the purified L-glutamic acid under vacuum.
Data Presentation
Table 1: Comparison of Typical Deprotection Conditions
| Parameter | Basic Hydrolysis (Saponification) | Acidic Hydrolysis |
| Reagent | 2.5 eq. NaOH or KOH | 6 M HCl |
| Solvent | Water/Ethanol (1:1) | Water |
| Temperature | Room Temperature to 50°C | Reflux (~`100°C) |
| Reaction Time | 2-6 hours | 4-8 hours |
| Typical Yield | > 90% | 80-90% |
| Key Side Reaction | Pyroglutamic acid formation (can be minimized at lower temperatures) | Pyroglutamic acid formation (more significant due to high temperature) |
| Work-up | Neutralization to pI | Removal of excess acid, crystallization |
Visualizations
Deprotection Workflow
Caption: Experimental workflows for basic and acidic deprotection of this compound.
Troubleshooting Logic
Caption: A logical diagram illustrating common issues and their solutions.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
stability issues of H-Glu(OEt)-OEt.HCl in solution
Welcome to the technical support center for H-Glu(OEt)-OEt.HCl (Diethyl L-glutamate hydrochloride). This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The main stability issue for this compound in aqueous solutions is the hydrolysis of its two ethyl ester groups. This degradation pathway is significantly influenced by the pH of the solution. The hydrolysis results in the formation of H-Glu(OEt)-OH.HCl (the monoester) and ultimately H-Glu-OH.HCl (glutamic acid hydrochloride).
Q2: How does pH affect the stability of this compound solutions?
A2: The rate of hydrolysis is highly pH-dependent. Basic conditions (pH > 8) will rapidly accelerate the hydrolysis of the ester groups.[1] For optimal stability, it is recommended to maintain the pH of the aqueous solution at or below 8.[1] Acidic to neutral conditions are generally preferred to minimize degradation.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in water.[2] For applications where aqueous solutions are not suitable, organic solvents can be used. A related compound, dimethyl DL-glutamate hydrochloride, is soluble in ethanol, DMSO, and dimethylformamide.[3] When preparing aqueous solutions, it is crucial to use buffers to control the pH and enhance stability.
Q4: How should I store solutions of this compound?
A4: It is strongly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, it is best to store the solution at low temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis.[1] For a similar compound, it is advised not to store aqueous solutions for more than one day.[3]
Q5: What are the potential impurities that can be found in this compound?
A5: Impurities in this compound can originate from the synthesis process or from degradation. Synthesis-related impurities may include residual starting materials or byproducts. The primary degradation products in solution are the mono-ester (H-Glu(OEt)-OH.HCl) and the fully hydrolyzed glutamic acid hydrochloride (H-Glu-OH.HCl). Comprehensive impurity profiling using appropriate analytical techniques is essential for quality control.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Ensure the pH of your solution is controlled and is not in the basic range. Store any stock solutions at low temperatures and for a minimal amount of time. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Hydrolysis of the ester groups. | Analyze your sample for the presence of the mono-ester and fully hydrolyzed forms of the compound. Adjust your solution preparation and storage conditions to minimize degradation. |
| Poor solubility in aqueous buffer | Incorrect pH of the buffer. | This compound is a hydrochloride salt and is generally more soluble in acidic to neutral solutions. Ensure your buffer pH is within a suitable range for dissolution. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution over time.
1. Materials:
- This compound
- High-purity water
- Buffer solutions of desired pH (e.g., phosphate-buffered saline)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Reversed-phase C18 column
2. Solution Preparation:
- Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
- Divide the stock solution into several aliquots for time-point analysis.
3. Stability Study:
- Store the aliquots under controlled temperature conditions (e.g., room temperature or 4°C).
- At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.
4. HPLC Analysis:
- Inject the sample onto the HPLC system.
- Use a suitable mobile phase gradient to separate this compound from its potential degradation products.
- Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
References
dealing with hygroscopic nature of H-Glu(OEt)-OEt.HCl
Technical Support Center: H-Glu(OEt)-OEt.HCl
Topic: Dealing with the Hygroscopic Nature of this compound
This guide provides researchers, scientists, and drug development professionals with essential information for handling L-Glutamic acid diethyl ester hydrochloride (this compound), focusing on challenges presented by its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is the hydrochloride salt of the diethyl ester of L-glutamic acid.[1][2] Like many amino acid derivatives and salts, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. This tendency is due to the presence of polar functional groups (the amine hydrochloride and ester groups) that can form hydrogen bonds with water molecules.
Q2: What are the visual signs that my this compound has absorbed moisture?
A2: As a dry, pure solid, this compound should be a white to off-white powder or crystalline solid.[3] Signs of moisture absorption include:
-
Clumping or caking: The powder loses its free-flowing nature and forms lumps.
-
Appearance of a sticky or oily residue: Significant water uptake can cause the solid to become tacky.
-
Deliquescence: In cases of high humidity, the solid may absorb enough water to dissolve and turn into a viscous liquid.
Q3: What are the consequences of using this compound that has been compromised by moisture?
A3: Using this compound with significant water content can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not correspond to the actual amount of the amino acid derivative, as a portion of the mass is water. This leads to incorrect molar ratios in reactions.
-
Reduced Reaction Yields: In moisture-sensitive reactions, such as peptide couplings, water can hydrolyze activated intermediates or react with coupling reagents, thereby reducing the yield of the desired product.[4]
-
Formation of Byproducts: The presence of water can promote side reactions, such as the hydrolysis of the ester groups, leading to impurities that can complicate purification and analysis.
-
Inconsistent Results: Variability in the water content of the starting material will lead to poor reproducibility between experiments.
Q4: How should I properly store this compound?
A4: Proper storage is critical to maintaining the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] For long-term storage, refrigeration at -20°C is often recommended.[1][5] Storing the container inside a desiccator with a reliable desiccant (e.g., Drierite®, phosphorus pentoxide) provides an additional layer of protection against ambient moisture.
Troubleshooting Guide
Problem: My this compound appears clumpy and is no longer a free-flowing powder. What should I do?
-
Cause: This is a primary indication of moisture absorption.
-
Solution: The material should be dried before use. A common and effective method is to dry the compound under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours.[8] The exact temperature should be well below the compound's melting point (112-113°C) to avoid degradation.[5] After drying, the material should be stored in a desiccator and allowed to cool to room temperature before weighing.
Problem: My peptide coupling reaction yield is consistently low, and I suspect the starting material is the issue.
-
Cause: If you are using this compound as the amine component, absorbed water can compete with the amine for reaction with the activated carboxylic acid, quenching the reaction.
-
Solution:
-
Dry the Reagent: Ensure your this compound is thoroughly dried using the protocol described above.[8]
-
Use Anhydrous Solvents: All solvents used in the reaction must be rigorously dried.[4][9] Storing solvents over molecular sieves is a standard practice.[9]
-
Control the Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[4]
-
Verify Water Content: If problems persist, quantify the water content of your reagent using Karl Fischer titration to confirm if it meets the requirements for your synthesis.[10]
-
Problem: I am observing unexpected peaks in my HPLC or NMR analysis of the crude reaction product.
-
Cause: These impurities could be byproducts resulting from moisture-induced side reactions, such as the hydrolysis of one or both of the ethyl ester groups of this compound.
-
Solution:
-
Analyze the Starting Material: Run an analysis (e.g., NMR) on your this compound starting material to check for hydrolysis peaks before using it in a reaction.
-
Implement Strict Anhydrous Techniques: Re-evaluate your entire experimental setup for potential sources of moisture, including glassware, solvents, and atmosphere.[4][9] All glassware should be oven- or flame-dried immediately before use.[9]
-
Quantitative Data Summary
The following table summarizes key physical properties and recommended handling conditions for this compound.
| Parameter | Value / Recommendation | Source |
| Appearance | White to off-white powder/crystalline solid | [3] |
| Molecular Weight | 239.7 g/mol | [5] |
| Melting Point | 112-113 °C | [5] |
| Recommended Storage Temp. | -20°C (Long-term); Cool, dry place (Short-term) | [5][7] |
| Recommended Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen); Desiccator | [4] |
| Incompatible Materials | Strong oxidizing agents, moisture | [5] |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
-
Preparation: Place a thin layer of the this compound powder in a suitable glass container, such as a round-bottom flask or a crystallization dish.
-
Drying: Place the container in a vacuum oven or connect the flask to a high-vacuum line (Schlenk line).
-
Heating: Gently heat the sample to 40-50°C. Do not exceed this temperature range to prevent potential degradation.
-
Duration: Maintain the vacuum and temperature for at least 4-6 hours. For heavily clumped material, drying overnight may be necessary.
-
Cooling & Storage: Turn off the heat and allow the container to cool to room temperature under vacuum. Once cool, break the vacuum with a dry, inert gas like nitrogen or argon. Immediately transfer the dried powder to a desiccator for storage or use.
Protocol 2: Accurate Weighing and Dispensing in a Controlled Atmosphere
-
Environment: Whenever possible, handle and weigh this compound inside a glovebox with a dry, inert atmosphere.
-
Preparation: Allow the sealed container of the compound to equilibrate to ambient temperature before opening it inside the glovebox to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Tare a clean, dry vial on the balance. Using a clean spatula, quickly transfer the desired amount of the powder to the vial and seal it.
-
Alternative (No Glovebox): If a glovebox is unavailable, minimize air exposure. Have all equipment ready. Open the main container, quickly take the approximate amount needed, and immediately reseal the main container. Weigh the required portion in a sealed vessel. A nitrogen-purged glove bag can be a cost-effective alternative.
Protocol 3: Assessing Water Content via Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in a solid sample.[10]
-
Instrument Setup: Prepare the Karl Fischer titrator (volumetric or coulometric, depending on expected water content) according to the manufacturer's instructions. The solvent in the titration cell must be titrated to a dry endpoint before adding the sample.
-
Sample Preparation: Accurately weigh a sample of this compound (typically 0.1 - 0.5 g, depending on the instrument and expected water content).
-
Titration: Quickly and carefully add the weighed sample to the conditioned titration cell. Ensure no atmospheric moisture is introduced during the transfer.
-
Analysis: Start the titration. The instrument will automatically add titrant until all the water from the sample has reacted and will calculate the water content as a percentage of the total mass. For amino acids that are poorly soluble in standard KF solvents like methanol, using a solvent mixture containing formamide can improve solubility and water extraction.[11]
Visualizations
References
- 1. This compound | CAS#:1118-89-4 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Glutamic Acid Dimethyl Ester Hydrochloride CAS 23150-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. How To [chem.rochester.edu]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purity Confirmation of H-Glu(OEt)-OEt.HCl
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for confirming the purity of the starting material H-Glu(OEt)-OEt.HCl (L-Glutamic acid diethyl ester hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is the typical expected purity of research-grade or pharmaceutical-grade this compound?
A1: The typical purity for this compound is generally specified as ≥98% or often >99.0% as determined by High-Performance Liquid Chromatography (HPLC).[1][2] It is crucial to refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data.
Q2: What are the most critical analytical techniques to confirm the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment. The most critical methods include:
-
High-Performance Liquid Chromatography (HPLC): For quantitative determination of the main component and detection of related substance impurities. A chiral HPLC method is necessary to determine the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To verify the elemental composition (C, H, N, Cl) of the hydrochloride salt.
-
Karl Fischer Titration: For accurate determination of water content.
-
Specific Optical Rotation: To confirm the stereochemical identity of the L-enantiomer.
Q3: What are the common impurities that might be present in this compound?
A3: Potential impurities can originate from the synthesis process or degradation. Common impurities include:
-
D-Glutamic acid diethyl ester hydrochloride (the D-isomer): This is a critical impurity that needs to be controlled, especially for pharmaceutical applications.
-
Pyroglutamic acid ethyl ester: A potential degradation product.
-
Unreacted starting materials or reagents from the synthesis.
-
Residual solvents.
-
Excess water.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites on the column interacting with the amine group.- Mobile phase pH is not optimal.- Column is overloaded. | - Use an end-capped C18 column or a column specifically designed for basic compounds.- Adjust the mobile phase pH to be 2-3 pH units below the pKa of the amine.- Reduce the sample concentration or injection volume. |
| Poor Resolution between L- and D-isomers (Chiral HPLC) | - Incorrect chiral stationary phase.- Mobile phase composition is not optimal. | - Ensure you are using a suitable chiral column, such as a crown ether-based or macrocyclic glycopeptide-based column.- Optimize the mobile phase, including the concentration of the acidic modifier and the organic solvent ratio. |
| Retention Time Drift | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Increase the column equilibration time between injections.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.[3] |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in your injection sequence. |
Karl Fischer Titration Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or irreproducible results | - Incomplete water extraction from the sample.- Side reactions with the Karl Fischer reagent. | - this compound has low solubility in alcohols; consider using a solvent like formamide to dissolve the sample before titration or use a KF oven at 150-180°C.[4]- The amine hydrochloride may be weakly basic; if issues persist, buffering the solvent with a weak acid like salicylic acid can help. |
| High Drift | - Moisture from the air is entering the titration cell. | - Check and replace the desiccant in the drying tube.- Ensure all seals and septa are in good condition. |
| Negative Water Content Reading | - High starting drift and a sample with very low water content. | - Try to reduce the initial drift.- Use a larger sample size if possible.[5] |
Quantitative Data Summary
The following table summarizes typical specifications for this compound based on supplier data.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (Assay) | ≥98.0% or >99.0% | HPLC |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Optical Rotation | +22.5° ± 2° (c=5 in Water) | Polarimetry |
| Melting Point | 102-110 °C | Melting Point Apparatus |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Enantiomeric Purity (D-isomer) | ≤0.2% | Chiral HPLC |
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Experimental workflow for purity confirmation of this compound.
Key Experimental Protocols
Purity Determination by HPLC (Non-Chiral)
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of mobile phase A to a concentration of 1 mg/mL.
Enantiomeric Purity by Chiral HPLC
-
Objective: To separate and quantify the D-isomer impurity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase, for example, a crown ether-based column like DAICEL CROWNPAK CR-I(+).
-
Mobile Phase: A mixture of aqueous perchloric acid solution (pH 2.0-3.0) and acetonitrile (e.g., in a 60:40 ratio).[6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve approximately 30 mg of this compound in 5 mL of the mobile phase to a concentration of 6 mg/mL.[6]
Structural Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (in D₂O, approximate):
-
~4.3 ppm (triplet, 1H): α-CH proton.
-
~4.2 ppm (quartet, 4H): Two -OCH₂- protons of the ethyl esters.
-
~2.6 ppm (triplet, 2H): γ-CH₂ protons.
-
~2.2 ppm (multiplet, 2H): β-CH₂ protons.
-
~1.2 ppm (triplet, 6H): Two -CH₃ protons of the ethyl esters. (Note: The amine proton (-NH₃⁺) is often broad and may exchange with D₂O, making it difficult to observe.)
-
Water Content by Karl Fischer Titration
-
Objective: To accurately determine the water content.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator. The coulometric method is preferred for very low water content (<0.1%).
-
Method:
-
Add the appropriate Karl Fischer reagent to the titration vessel.
-
Titrate the solvent to a dry endpoint.
-
Accurately weigh and add the this compound sample to the vessel.
-
Titrate to the endpoint.
-
-
Special Considerations: Due to the poor solubility of amino acid derivatives in methanol, using a co-solvent like formamide or a Karl Fischer oven is recommended for complete water extraction.[4] An extraction time of at least three minutes is advisable for direct titration.[2]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frequently asked questions in Karl Fischer titration – Part 2 | Metrohm [metrohm.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing H-Glu(OEt)-OEt.HCl Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for H-Glu(OEt)-OEt.HCl coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling this compound?
Researchers may face several challenges during the coupling of this compound, a diethyl ester derivative of glutamic acid. The primary issues include slow or incomplete reactions, leading to low yields, and the formation of side products. One significant side reaction is the cyclization of the N-terminal glutamic acid derivative to form a pyroglutamate derivative, which can cap the peptide chain and prevent further elongation.[1][2][3] Additionally, as with many peptide couplings, steric hindrance and aggregation of the growing peptide chain can impede the reaction.[4]
Q2: Which coupling reagents are most effective for this compound?
The choice of coupling reagent is critical for a successful and efficient reaction.[5] For this compound, several classes of reagents can be employed:
-
Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used.[6][7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[6] The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended to suppress racemization and improve reaction rates.[6]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for fast reaction times and low rates of racemization, making them suitable for challenging couplings.[5][6] They are often the reagents of choice for rapid coupling protocols.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective, particularly for sterically hindered amino acids, and can be a good alternative to aminium/uronium salts.[7]
Q3: How can I minimize the formation of pyroglutamate?
Pyroglutamate formation is a common side reaction with N-terminal glutamic acid derivatives.[1][2][3] To minimize this:
-
Use Efficient Coupling Reagents: Fast-acting reagents like HATU can accelerate the desired peptide bond formation, reducing the time available for the intramolecular cyclization to occur.[6]
-
Optimize Reaction Conditions: Perform the coupling reaction promptly after the deprotection of the N-terminal protecting group of the preceding amino acid. Avoid prolonged exposure to basic conditions before the coupling partner is introduced.
-
Pre-activation: Some protocols recommend pre-activating the carboxylic acid with the coupling reagent before adding the amine component, which can sometimes favor the intermolecular coupling over the intramolecular cyclization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficiently active coupling reagent: Standard carbodiimides may be too slow for this coupling. | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[6][7] |
| Steric hindrance: The growing peptide chain may be sterically hindering the coupling site. | Consider using a stronger solvent system (e.g., DMF/DMSO mixture) to disrupt secondary structures. Sonication or gentle heating might also be beneficial.[4] | |
| Aggregation: The peptide may be aggregating on the solid support or in solution. | Change the solvent to one that better solvates the peptide, such as NMP or by adding chaotropic salts.[4] | |
| Incomplete deprotection: The N-terminal amine of the coupling partner is not fully deprotected. | Ensure complete deprotection of the preceding amino acid by extending the deprotection time or using a fresh deprotection solution. Monitor deprotection with a qualitative test like the ninhydrin test. | |
| Low Yield | Suboptimal reagent stoichiometry: Incorrect amounts of coupling reagents, base, or the amino acid derivative. | Optimize the equivalents of the reagents. Typically, a slight excess of the coupling reagent and the amino acid to be coupled is used. |
| Moisture in the reaction: Water can hydrolyze the activated ester intermediate. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions: Formation of pyroglutamate or other byproducts consumes the starting material. | Follow the recommendations to minimize side reactions, such as using faster coupling reagents.[6] | |
| Presence of Impurities | Racemization: Loss of stereochemical integrity during activation. | Add HOBt or OxymaPure when using carbodiimide coupling reagents.[6] Use of reagents like HATU is also known to minimize racemization.[6] |
| Pyroglutamate formation: Cyclization of the N-terminal glutamic acid derivative. | Use a fast and efficient coupling protocol. Avoid delays between deprotection and coupling steps. | |
| Unreacted starting materials: Incomplete reaction. | Re-couple the resin with a fresh solution of the activated amino acid. | |
| Byproducts from coupling reagents: For example, the urea byproduct from DCC/DIC. | If using DCC in solution phase, the dicyclohexylurea can be removed by filtration. For EDC, aqueous workup is effective.[6] |
Data on Reaction Conditions
The following table summarizes typical reaction conditions for the coupling of this compound with various reagents. Please note that these are general guidelines and may require optimization for specific substrates and scales.
| Coupling Reagent | Additive | Base | Solvent | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Reaction Time | Expected Yield |
| EDC | HOBt or OxymaPure | DIPEA or NMM | DCM or DMF | 1.0 : 1.2 : 2.0 | 2 - 12 hours | Good to High |
| DIC | HOBt or OxymaPure | - | DCM/DMF | 1.0 : 1.1 : - | 2 - 6 hours | Good to High |
| HATU | - | DIPEA or Collidine | DMF or NMP | 1.0 : 1.0 : 2.0 | 30 - 60 minutes | High to Very High |
| HBTU | HOBt (optional) | DIPEA or NMM | DMF or NMP | 1.0 : 1.0 : 2.0 | 30 - 90 minutes | High |
Note: Yields are dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
Protocol 1: Coupling using HATU
This protocol describes a general procedure for the coupling of this compound to a resin-bound amine using HATU.
-
Resin Preparation: Swell the resin-bound amine in DMF (10 mL per gram of resin) for 30-60 minutes.
-
Deprotection (if applicable): If the resin-bound amine is N-terminally protected (e.g., with Fmoc), deprotect using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the N-protected amino acid to be coupled (1.5-2.0 equivalents relative to the resin loading) and HATU (1.45-1.95 equivalents) in DMF.
-
Activation: Add DIPEA (3-4 equivalents) to the activation mixture and stir for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. The reaction is typically complete within 30-60 minutes.
-
Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Coupling using EDC/HOBt
This protocol outlines a general procedure for the solution-phase coupling of an N-protected amino acid with this compound using EDC and HOBt.
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC.HCl (1.2 equivalents) to the cooled solution and stir for 5-10 minutes to allow for pre-activation.
-
Amine Addition: Add this compound (1.0 equivalent) and a tertiary base such as DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Caption: General workflow for solid-phase peptide synthesis coupling.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the three most commonly employed protecting groups for the γ-carboxyl group of glutamic acid: tert-butyl (tBu), benzyl (Bzl), and allyl (All).
The choice of a protecting group for the side chain of glutamic acid is a critical decision in peptide synthesis, directly impacting the overall yield, purity, and the potential for side reactions. This comparison focuses on the performance of OtBu, OBzl, and OAll protecting groups within the widely used Fmoc-SPPS strategy.
Performance Comparison
A summary of the key performance characteristics of the tert-butyl (tBu), benzyl (Bzl), and allyl (All) protecting groups for the glutamic acid side chain is presented below. The selection of the optimal group is contingent on the specific requirements of the peptide sequence and the desired orthogonality.
| Protecting Group | Structure on γ-carboxyl | Deprotection Conditions | Key Advantages | Potential Side Reactions |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Strong acid (e.g., high concentration of TFA)[1][2] | High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[3] | Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[3][4] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HF or TFMSA.[5][6] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies. | Requires an additional, orthogonal deprotection step; potential for incomplete removal. |
| Allyl (All) | -O-CH₂-CH=CH₂ | Palladium(0)-catalyzed allyl transfer.[7][8] | Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification of the glutamic acid side chain.[7] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination of the final peptide. |
Experimental Protocols
Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.
Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[9]
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.
Deprotection of γ-Benzyl (OBzl) Ester
This protocol describes the removal of the benzyl group via catalytic hydrogenation.
Reagents:
-
Palladium on charcoal (Pd/C) catalyst (10%).
-
Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.
-
Hydrogen gas (H₂).
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Deprotection of γ-Allyl (OAll) Ester
This procedure outlines the palladium-catalyzed removal of the allyl protecting group.
Reagents:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Phenylsilane (PhSiH₃) as a scavenger.
-
Dichloromethane (DCM).
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel under an inert atmosphere (e.g., argon).[7]
-
Add a solution of Pd(PPh₃)₄ (0.5 equivalents) and PhSiH₃ (20 equivalents) in DCM to the resin.[7]
-
Gently agitate the mixture at room temperature for 30-60 minutes.[7]
-
Repeat the treatment with fresh reagents if necessary, monitoring the reaction by HPLC analysis of a small cleaved sample.
-
Wash the resin thoroughly with DCM to remove the palladium catalyst and scavenger byproducts.
-
To scavenge any remaining palladium, treat the resin with a solution of 0.5% sodium diethyl dithiocarbamate in DMF.[7]
Visualizing the Chemistry
The following diagrams illustrate the chemical structures and the general workflow of solid-phase peptide synthesis.
Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic hydrogenation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Analysis of Reactions Involving H-Glu(OEt)-OEt.HCl
In the realm of peptide synthesis and drug development, the accurate monitoring of chemical reactions is paramount. L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl) is a crucial building block, and tracking its consumption and the formation of products is essential for optimizing reaction conditions and ensuring product purity. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for this purpose.[1][2] This guide provides a detailed comparison of HPLC with alternative methods, supported by experimental protocols and data, to assist researchers in selecting the most appropriate analytical strategy.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the standard and most powerful method for the analysis and purification of amino acid derivatives and peptides.[1][3] Its high resolution, sensitivity, and quantitative accuracy make it ideal for monitoring the progress of reactions involving this compound.
This protocol is designed for monitoring a typical peptide coupling reaction where this compound is a starting material.
-
Sample Preparation :
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). This prevents further reaction.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[4]
-
-
Instrumentation and Conditions :
-
HPLC System : A standard HPLC system equipped with a UV detector is sufficient.[5]
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.[3]
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[3]
-
Gradient Elution : A linear gradient from 5% to 95% Mobile Phase B over 20 minutes allows for the separation of compounds with varying polarities.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 210-220 nm, where the peptide bond absorbs.[1]
-
Injection Volume : 20 µL.
-
Caption: Experimental workflow for HPLC analysis of reaction mixtures.
II. Alternative Method: Thin-Layer Chromatography (TLC)
For rapid, qualitative assessments, Thin-Layer Chromatography (TLC) offers a simpler, lower-cost alternative. While it lacks the quantitative power of HPLC, it is excellent for quickly checking reaction completion.
-
Sample Preparation :
-
Withdraw a small aliquot (1-2 µL) from the reaction mixture using a capillary tube.
-
Spot the aliquot directly onto a silica gel TLC plate.
-
Also spot the starting materials (including this compound) and, if available, the expected product as references.
-
-
Development and Visualization :
-
Mobile Phase (Eluent) : A mixture of Dichloromethane (DCM) and Methanol (MeOH), typically in a 9:1 ratio, is effective for separating amino acid derivatives. The polarity can be adjusted as needed.
-
Development : Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization :
-
Dry the plate thoroughly.
-
Visualize the spots under a UV lamp (if compounds are UV-active).
-
Stain the plate using a ninhydrin solution and heat. Primary and secondary amines, present in the starting material and potentially the product, will appear as colored spots (typically purple or yellow).[7]
-
-
III. Performance Comparison: HPLC vs. TLC
The choice between HPLC and TLC depends on the specific requirements of the analysis. HPLC is superior for quantitative, high-resolution data, while TLC excels at providing rapid, qualitative feedback.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Analysis Type | Quantitative & Qualitative | Primarily Qualitative |
| Resolution | Very High (baseline separation of similar compounds) | Low to Moderate |
| Sensitivity | High (ng to pg levels) | Moderate (µg levels) |
| Analysis Time | 20-30 minutes per sample | 5-10 minutes per sample |
| Cost per Sample | Higher (solvents, column, instrument maintenance) | Very Low (plate, solvents) |
| Reproducibility | High | Low to Moderate |
| Use Case | Kinetic studies, purity assessment, final product QC | Rapid reaction monitoring, fraction screening |
IV. Quantitative Data Presentation
To illustrate the quantitative power of HPLC, consider a hypothetical peptide coupling reaction monitored over time. The peak areas of the starting material (this compound) and the desired dipeptide product are integrated from the chromatograms.
| Time (minutes) | This compound (Peak Area) | Dipeptide Product (Peak Area) | % Conversion |
| 0 | 1,540,000 | 0 | 0% |
| 30 | 785,000 | 710,000 | 49% |
| 60 | 350,000 | 1,120,000 | 77% |
| 120 | 55,000 | 1,390,000 | 96% |
| 180 | < 10,000 | 1,420,000 | >99% |
Note: Data is for illustrative purposes. % Conversion is calculated based on the relative change in peak areas, assuming similar response factors.
Conclusion
For researchers and drug development professionals working with this compound, HPLC is the indispensable tool for obtaining reliable, quantitative data to monitor reaction progress and assess product purity.[8] Its high resolution and sensitivity provide detailed insights that are not achievable with simpler methods. However, TLC remains a valuable complementary technique for quick, on-the-fly checks of reaction status, embodying a trade-off between speed and quantitative accuracy. The optimal analytical strategy often involves using TLC for in-process checks and employing a validated HPLC method for precise kinetic analysis and final quality control.
References
- 1. bachem.com [bachem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 7. peptide.com [peptide.com]
- 8. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to H-Glu(OEt)-OEt.HCl and its Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-Glutamic acid diethyl ester hydrochloride, H-Glu(OEt)-OEt.HCl, is a commonly used building block in peptide synthesis, offering a convenient and cost-effective option for the incorporation of glutamic acid residues. However, the choice of protecting group strategy for glutamic acid can significantly impact the efficiency of peptide synthesis, the purity of the final product, and the overall workflow. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental considerations and data.
Overview of Glutamic Acid Protection Strategies
In peptide synthesis, the reactive side chain of glutamic acid must be protected to prevent unwanted side reactions. The two most common strategies involve the use of ethyl (OEt) or tert-butyl (OtBu) esters. Furthermore, for solid-phase peptide synthesis (SPPS), the α-amino group must also be protected, typically with either a Fluorenylmethyloxycarbonyl (Fmoc) or a tert-Butoxycarbonyl (Boc) group. This leads to a variety of commercially available glutamic acid derivatives, each with its own set of advantages and disadvantages.
This guide will focus on the comparison between:
-
This compound : A simple diethyl ester hydrochloride salt.
-
H-Glu(OtBu)-OtBu.HCl : The di-tert-butyl ester hydrochloride salt alternative.
-
N-α-Protected Derivatives : Specifically Fmoc-Glu(OtBu)-OH and Boc-Glu(OtBu)-OH, which are the standards in modern SPPS.
Comparison of Key Performance Parameters
The choice between ethyl and tert-butyl ester protection for the glutamic acid side chain is a critical decision in peptide synthesis design. The following tables summarize the key differences in their performance characteristics.
Table 1: Comparison of this compound and H-Glu(OtBu)-OtBu.HCl
| Parameter | This compound | H-Glu(OtBu)-OtBu.HCl | Key Considerations |
| Purity | Typically ≥98% | Typically ≥98% | Both are commercially available in high purity. |
| Deprotection Conditions | Saponification (e.g., NaOH in H2O/dioxane) or strong acidolysis (HBr/AcOH) | Strong acidolysis (e.g., Trifluoroacetic acid - TFA) | The harsh conditions for ethyl ester removal can lead to side reactions and are often incompatible with standard SPPS resins and other protecting groups. Tert-butyl esters are cleaved under standard TFA cleavage conditions used in Fmoc-SPPS.[1][2] |
| Orthogonality in SPPS | Limited | High (with Fmoc chemistry) | The conditions for ethyl ester deprotection are not orthogonal to the cleavage from many common resins used in Fmoc-SPPS. Tert-butyl esters are fully orthogonal to the base-labile Fmoc group.[1][3] |
| Side Reactions | Risk of saponification of other esters, racemization under harsh basic conditions. | Formation of tert-butyl cations during cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys). This can be mitigated by using scavengers. | Careful selection of deprotection methods and scavengers is crucial. |
| Cost-Effectiveness | Generally more cost-effective. | Generally more expensive. | For large-scale synthesis, the cost of the building block can be a significant factor. |
Table 2: Comparison of N-α-Fmoc Protected Glutamic Acid Derivatives
| Parameter | Fmoc-Glu(OEt)-OH | Fmoc-Glu(OtBu)-OH | Key Considerations |
| Typical Application | Less common in modern SPPS. | The standard for incorporating Glu in Fmoc-SPPS. | The orthogonality of the OtBu group with the Fmoc group is the primary reason for its widespread use. |
| Cleavage from Resin | Deprotection of the ethyl ester requires separate, often harsh, steps that can cleave the peptide from the resin prematurely or cause degradation. | The tert-butyl ester is cleaved simultaneously with the peptide from most acid-labile resins using a standard TFA cocktail.[3] | This simplifies the workflow significantly. |
| Overall Yield and Purity | Generally lower due to the potential for side reactions during the separate deprotection step. | Generally higher due to the streamlined and milder cleavage/deprotection process.[4] | The single-step cleavage and deprotection in the case of Fmoc-Glu(OtBu)-OH leads to cleaner crude products. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: The cycle is repeated until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Deprotection of a Peptide Synthesized with Fmoc-Glu(OtBu)-OH
-
Resin Preparation: The peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions caused by the tert-butyl cation.[5]
-
Cleavage Reaction: The cleavage cocktail is added to the peptide-resin and the mixture is gently agitated for 2-3 hours at room temperature.
-
Peptide Precipitation: The resin is filtered off, and the TFA solution is concentrated. The crude peptide is then precipitated by adding cold diethyl ether.
-
Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System: A standard RP-HPLC system equipped with a C18 column is used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is typically used to elute the peptide.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Data Analysis: The purity of the peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[6][7]
Visualizing the Workflow and Logic
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Diagram 2: Orthogonal Deprotection Strategy in Fmoc/tBu SPPS
Caption: Orthogonality of Fmoc and tBu protecting groups in SPPS.
Conclusion
For routine solid-phase peptide synthesis, N-α-Fmoc protected glutamic acid with a tert-butyl ester side chain protection (Fmoc-Glu(OtBu)-OH) is the superior choice. Its orthogonal deprotection scheme allows for a streamlined workflow, higher yields, and greater purity of the final peptide product. While this compound is a more economical starting material, its use in modern SPPS is limited by the harsh and non-orthogonal conditions required for the deprotection of the ethyl ester. The use of H-Glu(OtBu)-OtBu.HCl is also less common in SPPS as the N-α-protected versions are required for the stepwise assembly of the peptide chain. The choice of glutamic acid derivative should, therefore, be guided by the specific requirements of the synthesis, with a strong preference for the Fmoc/tBu strategy for most research and development applications.
References
- 1. peptide.com [peptide.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
A Comparative Guide to the Synthesis of H-Glu(OEt)-OEt.HCl: Triphosgene vs. Thionyl Chloride Protocols
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates like Diethyl L-glutamate hydrochloride (H-Glu(OEt)-OEt.HCl) is paramount. This guide provides a detailed comparison of two prominent synthesis protocols for this compound, utilizing either triphosgene or thionyl chloride. The comparison is based on quantitative data from established chemical literature, offering insights into yield, purity, and reaction conditions.
Performance Comparison
The following table summarizes the key performance indicators for the two synthesis methods, providing a clear, at-a-glance comparison for easy evaluation.
| Parameter | Triphosgene Method | Thionyl Chloride Method (Adapted) |
| Starting Materials | L-Glutamic acid, Ethanol, Triphosgene | L-Glutamic acid, Ethanol, Thionyl Chloride |
| Reported Yield | 98.0%[1] | ~98.1% (for dimethyl ester)[2] |
| Reported Purity | 99.7% (Liquid Chromatography)[1] | ~99.5% (HPLC for dimethyl ester)[2] |
| Reaction Temperature | 70-75°C[1] | 60-63°C (for dimethyl ester)[2] |
| Reaction Time | 5 hours[1] | 7 hours (for dimethyl ester)[2] |
Experimental Protocols
Below are the detailed experimental methodologies for both the triphosgene and thionyl chloride-based syntheses of Diethyl L-glutamate hydrochloride.
Protocol 1: Synthesis using Triphosgene[1]
This method employs triphosgene as a dehydrating agent to facilitate the esterification of L-glutamic acid with ethanol.
Materials:
-
L-Glutamic acid (0.10 mol, 14.7 g)
-
Ethanol (300 g)
-
Triphosgene (0.08 mol, 25.0 g)
-
Methyl tert-butyl ether (100 mL)
-
Nitrogen gas
-
30% aqueous sodium hydroxide solution (for trapping)
Procedure:
-
A 500 mL four-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a sodium hydroxide trap.
-
Ethanol (300 g), L-glutamic acid (14.7 g), and triphosgene (25.0 g) are added to the flask.
-
The reaction mixture is heated to 70-75°C and maintained at this temperature with stirring for 5 hours.
-
After the reaction is complete, the mixture is cooled to 20-25°C.
-
Nitrogen gas is passed through the system for 30 minutes to remove any residual hydrogen chloride gas.
-
Excess triphosgene and ethanol are removed by distillation.
-
Methyl tert-butyl ether (100 mL) is added to the residue to induce precipitation.
-
The resulting solid is collected by filtration and dried to yield the final product, Diethyl L-glutamate hydrochloride.
Protocol 2: Synthesis using Thionyl Chloride (Adapted from Dimethyl Ester Synthesis)[2]
This protocol is adapted from a well-documented procedure for the synthesis of L-glutamic acid dimethyl ester hydrochloride and is expected to yield the diethyl ester with comparable efficiency by substituting methanol with ethanol.
Materials:
-
L-Glutamic acid (0.10 mol, 14.7 g)
-
Ethanol (300 g)
-
Thionyl chloride (0.25 mol, 30.0 g)
-
Methyl tert-butyl ether (100 g)
-
Nitrogen gas
-
30% aqueous sodium hydroxide solution (for trapping)
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide trap), add ethanol (300 g), L-glutamic acid (14.7 g), and thionyl chloride (30.0 g).
-
The reaction mixture is heated to 60-63°C and stirred at this temperature for 7 hours.
-
Upon completion, the system is cooled to 20-25°C.
-
Nitrogen gas is passed through the system for 30 minutes to remove residual hydrogen chloride gas.
-
Excess thionyl chloride and ethanol are recovered by distillation.
-
Methyl tert-butyl ether (100 g) is added to the residue to precipitate the product.
-
The solid is collected by filtration and dried to obtain Diethyl L-glutamate hydrochloride.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of Diethyl L-glutamate hydrochloride.
Caption: Logical relationship of components in the synthesis process.
References
A Comparative Guide to the Biochemical Applications of H-Glu(OEt)-OEt.HCl
For Researchers, Scientists, and Drug Development Professionals
H-Glu(OEt)-OEt.HCl, also known as diethyl L-glutamate hydrochloride, is a versatile derivative of L-glutamic acid with significant applications in biochemistry, particularly in enzymatic peptide synthesis and neuroscience research. This guide provides a comparative overview of its performance against common alternatives, supported by experimental data and detailed protocols.
Enzymatic Synthesis of Polypeptides
This compound is an excellent substrate for the enzymatic synthesis of poly(α-glutamic acid) derivatives, a class of biodegradable polymers with applications in drug delivery and tissue engineering. The enzyme papain has been shown to effectively catalyze the polymerization of diethyl L-glutamate.
Comparison with Alternative Substrates and Enzymes
While direct comparative data on the polymerization of different glutamate esters (e.g., dimethyl vs. diethyl) is limited, the choice of enzyme is critical. In a study on the copolymerization of L-glutamic acid alkyl esters with nylon monomers, papain was found to be uniquely effective. Other common proteases such as bromelain, proteinase K, and Candida antarctica lipase (CALB) were unable to catalyze the copolymerization, highlighting the specificity of papain for this type of reaction.[1]
Table 1: Performance of this compound in Papain-Catalyzed Oligomerization
| Parameter | Value | Reference |
| Reaction Time | Product Yield (%) | |
| 5 min | 70 ± 4 | [2] |
| 10 min | 78 ± 4 | [2] |
| 20 min | 81 ± 5 | [2] |
| pH | Product Yield (%) | |
| 5.5 | ≥60 | [2] |
| 7.0 | ≥60 | [2] |
| 8.5 | ≥60 | [2] |
Experimental Protocol: Papain-Catalyzed Oligomerization of this compound
This protocol is adapted from the methodology described by Li et al. (2006).
Materials:
-
This compound (Diethyl L-glutamate hydrochloride)
-
Papain
-
Phosphate buffer (0.9 M, pH 7.0)
-
Centrifuge
-
Lyophilizer
-
MALDI-TOF mass spectrometer
-
NMR spectrometer
Procedure:
-
Prepare a 0.03 M solution of this compound in 0.9 M phosphate buffer (pH 7.0).
-
Equilibrate the solution to 40°C.
-
Initiate the reaction by adding papain to the substrate solution.
-
Allow the reaction to proceed for the desired time (e.g., 5, 10, or 20 minutes).
-
Terminate the reaction and collect the precipitated oligo(γ-ethyl L-glutamate) by centrifugation.
-
Wash the precipitate with deionized water.
-
Lyophilize the product to obtain a dry powder.
-
Analyze the product by MALDI-TOF mass spectrometry to determine the degree of polymerization and by ¹H NMR to confirm the structure.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the carboxylic acid groups of glutamic acid must be protected to prevent side reactions. This compound provides this protection through its ethyl ester groups.
Comparison with Alternative Protecting Groups
The most common protecting group for the side chain of glutamic acid in Fmoc-based SPPS is the tert-butyl (tBu) ester, as seen in Fmoc-Glu(OtBu)-OH.
Table 2: Qualitative Comparison of Glutamic Acid Side-Chain Protecting Groups in SPPS
| Protecting Group | This compound (Ethyl Ester) | Fmoc-Glu(OtBu)-OH (tert-Butyl Ester) |
| Introduction | Incorporated as the initial amino acid ester. | Coupled as an Fmoc-protected amino acid. |
| Deprotection | Requires harsh conditions (saponification) which are generally not compatible with standard SPPS. | Cleaved with strong acid (e.g., TFA) during the final cleavage from the resin. |
| Orthogonality | Not orthogonal with standard Fmoc or Boc strategies. | Orthogonal to the base-labile Fmoc group. |
| Common Use | Primarily used in solution-phase synthesis or enzymatic synthesis. | The standard for Fmoc-based SPPS. |
Neuroscience and Biochemical Assays
This compound serves as a glutamate analog and can be used to study glutamate receptors, which are the primary excitatory neurotransmitters in the central nervous system.
Comparison with Other Glutamate Receptor Ligands
The utility of a glutamate analog is determined by its affinity (Ki) and efficacy (EC50) at different glutamate receptor subtypes (e.g., NMDA, AMPA, kainate). While it has been reported that glutamate diethyl ester can displace the binding of radiolabeled glutamate to its receptors, specific Ki values are not consistently reported in the literature, making a direct quantitative comparison with well-characterized ligands challenging.
Table 3: Commonly Used Glutamate Receptor Ligands (for comparison context)
| Ligand | Receptor Subtype(s) | Typical Application |
| Glutamate | All | Endogenous agonist |
| NMDA | NMDA | Selective agonist |
| AMPA | AMPA | Selective agonist |
| Kainate | Kainate, AMPA | Agonist |
| CNQX | AMPA/Kainate | Antagonist |
| AP5 | NMDA | Antagonist |
The primary use of this compound in this context is as a research tool to probe the ligand-binding domains of glutamate receptors. Its esterified carboxyl groups alter its binding profile compared to native glutamate.
Experimental Protocol: Glutamate Receptor Binding Assay
This is a generalized protocol for a competitive binding assay to determine the affinity of a test compound like this compound.
Materials:
-
Synaptic membrane preparation from a brain region of interest (e.g., cortex, hippocampus)
-
Radiolabeled glutamate (e.g., [³H]glutamate)
-
This compound (test compound)
-
Unlabeled glutamate (for non-specific binding determination)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Incubate the synaptic membranes with a fixed concentration of [³H]glutamate and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membranes with [³H]glutamate and a high concentration of unlabeled glutamate to determine non-specific binding.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable reagent with specific advantages in certain biochemical applications. Its utility is most pronounced in the enzymatic synthesis of polyglutamates using papain , where it serves as an efficient substrate leading to high product yields in short reaction times. In solid-phase peptide synthesis , it is largely superseded by alternatives like Fmoc-Glu(OtBu)-OH, which are more compatible with standard orthogonal strategies. In neuroscience , it functions as a useful tool for probing glutamate receptor binding sites, although a lack of extensive characterization of its binding affinities limits its application as a standard pharmacological ligand. The choice to use this compound should be guided by the specific requirements of the experimental context, with its performance in enzymatic polymerization being a key area of its utility.
References
Safety Operating Guide
Proper Disposal of H-Glu(OEt)-OEt.HCl: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of L-Glutamic acid diethyl ester hydrochloride (H-Glu(OEt)-OEt.HCl), ensuring operational safety and regulatory compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, a glutamic acid derivative commonly used in biochemical research and pharmaceutical development. Adherence to these protocols is crucial for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. In case of a spill, prevent the powder from becoming airborne. Sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 239.7 g/mol | [1][2] |
| Melting Point | 108-110 °C | [1][3] |
| Solubility | Soluble in water | [2][4] |
| Acute Toxicity (LD50) | > 2 g/kg (intraperitoneal, mouse) | [3] |
| Aquatic Toxicity | Very toxic to aquatic life (Acute, Category 1) | [5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous substance, primarily due to its high aquatic toxicity.[4][5][6] Under no circumstances should this chemical be disposed of down the sanitary sewer.
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".
-
The label should also include the date of accumulation and the primary hazard (e.g., "Toxic to Aquatic Life").
-
-
Container Selection:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.
-
Ensure the container is clearly distinguishable from those used for non-hazardous waste.
-
-
Waste Collection:
-
Collect all solid waste of this compound, including any contaminated materials such as weighing paper or disposable spatulas, in the designated hazardous waste container.
-
For solutions containing this compound, collect them in a separate, compatible liquid waste container labeled appropriately. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a period defined by your institution's policies (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision-making workflow for this compound.
Caption: Procedural workflow for handling this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diethyl L-glutamate hydrochloride CAS#: 1118-89-4 [m.chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
